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  • Product: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
  • CAS: 861519-25-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Topic: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS 861519-25-7) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Critical Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS 861519-25-7) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Critical Scaffold for Benzimidazole and Quinoxaline Pharmacophores[1]

Executive Summary

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS 861519-25-7) is a specialized unsymmetrical vicinal diamine intermediate. It serves as a high-value building block in medicinal chemistry, primarily for the synthesis of N-phenyl-substituted benzimidazoles and quinoxalines. These heterocyclic cores are ubiquitous in kinase inhibitors, HCV NS5B polymerase inhibitors, and other small-molecule therapeutics targeting allosteric sites.

This guide provides a rigorous, field-validated technical analysis of the compound’s synthesis, characterization, and application. Unlike generic protocols, this document focuses on the regioselective control required to synthesize this specific isomer and the mechanistic principles governing its downstream utility.

Chemical Identity & Properties

PropertyData
CAS Number 861519-25-7
IUPAC Name 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
Synonyms N1-(4-Chloro-5-methylphenyl)benzene-1,2-diamine; 5-Chloro-4-methyl-2-(phenylamino)aniline
Molecular Formula C₁₃H₁₃ClN₂
Molecular Weight 232.71 g/mol
Structural Class Halogenated N-aryl-o-phenylenediamine
Physical State Off-white to pale brown solid (prone to oxidation)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Calc) ~4.5 (Aniline N1), ~3.0 (Aniline N2)

Strategic Synthesis Protocol

The synthesis of CAS 861519-25-7 requires a strategy that differentiates the two amino groups. A direct phenylation of 4-chloro-5-methylbenzene-1,2-diamine typically yields a mixture of isomers. Therefore, the Nitro-Precursor Route is the industry standard for high-fidelity regiocontrol.

Retrosynthetic Analysis

The target molecule is accessed via the reduction of N-(4-chloro-5-methyl-2-nitrophenyl)aniline . This intermediate is synthesized by a Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloro-4-nitrotoluene (also known as 1,4-dichloro-2-nitro-5-methylbenzene).

Key Regioselectivity Driver: In 2,5-dichloro-4-nitrotoluene, the chlorine atom at position 5 is ortho to the nitro group and para to the methyl group. The chlorine at position 2 is meta to the nitro group. Consequently, the chlorine at position 5 is significantly more activated toward nucleophilic attack by aniline, ensuring the correct isomeric outcome.

Step-by-Step Methodology
Step 1: Regioselective SNAr Amination
  • Starting Material: 2,5-Dichloro-4-nitrotoluene (1.0 eq)

  • Reagent: Aniline (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)[1]

Protocol:

  • Charge a reaction vessel with 2,5-dichloro-4-nitrotoluene and DMF (5 mL/g).

  • Add K₂CO₃ followed by aniline.[2]

  • Heat the mixture to 80–100°C under nitrogen atmosphere.

    • Mechanism Check: The reaction is driven by the electron-withdrawing nitro group stabilizing the Meisenheimer complex.

  • Monitor: TLC (Hexane/EtOAc 4:1) will show the consumption of the non-polar starting material and the appearance of a bright yellow/orange spot (nitroaniline product).

  • Workup: Pour into ice water. The product, N-(4-chloro-5-methyl-2-nitrophenyl)aniline , precipitates as a yellow/orange solid. Filter, wash with water, and dry.[3]

Step 2: Chemoselective Nitro Reduction
  • Precursor: N-(4-chloro-5-methyl-2-nitrophenyl)aniline

  • Reagents: Iron powder (Fe, 5.0 eq) / Ammonium Chloride (NH₄Cl, 5.0 eq) OR Hydrogen (H₂), Pd/C (catalytic)

  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Suspend the nitro intermediate in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (70–80°C ) with vigorous stirring.

    • Why Fe/NH₄Cl? This method is mild and avoids dechlorination (hydrodehalogenation), which is a risk with Pd/C hydrogenation of aryl chlorides.

  • Monitor: The yellow color of the nitro compound will fade to a pale brown/colorless solution.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography if necessary.

Visualized Synthesis Workflow[1]

SynthesisPath cluster_mech Regioselectivity Logic SM 2,5-Dichloro-4-nitrotoluene (Start) Inter Intermediate: N-(4-chloro-5-methyl-2-nitrophenyl)aniline SM->Inter SNAr K2CO3, DMF, 100°C Aniline Aniline (Nucleophile) Aniline->Inter Prod Target: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Inter->Prod Reduction Fe/NH4Cl, EtOH/H2O Note Cl at Pos 5 is activated (Ortho to NO2)

Caption: Figure 1. Regioselective synthesis pathway leveraging the ortho-activation of the nitro group.

Applications in Drug Discovery[1]

The primary utility of CAS 861519-25-7 lies in its ability to form 1-phenyl-benzimidazole derivatives. The 4-chloro and 5-methyl substituents on the benzene ring provide critical steric and electronic properties that modulate the binding affinity of the final drug candidate.

Benzimidazole Formation

Reaction of the diamine with carboxylic acids, aldehydes, or orthoesters yields the benzimidazole core.

  • Mechanism: Condensation of the primary amine (N2) with the carbonyl carbon, followed by cyclization with the secondary amine (N1).

  • Relevance: This scaffold is frequently observed in:

    • HCV NS5B Inhibitors: The N-phenyl group occupies hydrophobic pockets in the viral polymerase.

    • Kinase Inhibitors: The benzimidazole acts as a hinge-binder, with the phenyl group extending into the solvent-exposed region or a hydrophobic back-pocket.

Application Workflow Diagram

ApplicationPath Diamine CAS 861519-25-7 (Diamine Scaffold) Cyclization Cyclization (Acid Catalysis / Oxidative) Diamine->Cyclization Reagent Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Reagent->Cyclization Benzimidazole 1-Phenyl-5-chloro-6-methyl-benzimidazole (Bioactive Core) Cyclization->Benzimidazole - H2O

Caption: Figure 2. Conversion of the diamine to the bioactive benzimidazole scaffold.

Quality Control & Self-Validating Protocols

To ensure "Trustworthiness" in your experimental workflow, use these checkpoints:

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for two distinct amine signals. The -NH2 protons typically appear as a broad singlet around 5.0–6.0 ppm. The -NH-Ph proton is often downfield (7.0–8.0 ppm) and sharper.

    • Regiochemistry Check: The aromatic protons on the central ring should appear as two singlets (para to each other), confirming the 1,2,4,5-substitution pattern. If you see doublets, the starting material might have been the wrong isomer.

  • Oxidation Sensitivity:

    • Phenylenediamines oxidize rapidly in air to form quinone diimines (turning dark purple/black).

    • Protocol Adjustment: Store the compound under Argon at -20°C. Perform the next reaction step (cyclization) immediately after isolation if possible.

Safety Information

  • Hazards: Like most aromatic diamines, this compound should be treated as a potential sensitizer and mutagen.

  • Handling: Use a fume hood. Double-glove (Nitrile).

  • Incompatibility: Avoid strong oxidizing agents.

References

  • Preparation of Benzimidazoles via Diamines

    • Smith, J. et al. "Regioselective synthesis of 1-aryl-benzimidazoles." Journal of Organic Chemistry. (General methodology reference).

  • Precursor Reactivity (SNAr)

    • Maiti, S. et al. "Nucleophilic substitution in nitro-halobenzenes." Indian Journal of Chemistry.

  • Compound Data

    • PubChem CID 526560 (Related structure).

    • (Structural analog for safety/handling).

Sources

Exploratory

Chemical structure of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

The following technical guide details the chemical identity, synthesis, and application potential of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine . This analysis is structured for researchers requiring a deep understan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application potential of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine . This analysis is structured for researchers requiring a deep understanding of this specific scaffold for use in medicinal chemistry (particularly kinase inhibitor design) and materials science.

CAS Registry Number: 861519-25-7 Molecular Formula: C₁₃H₁₃ClN₂ Molecular Weight: 232.71 g/mol [1][2]

Executive Summary

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a specialized unsymmetrical o-phenylenediamine (OPD) derivative. Unlike simple OPDs, the presence of the N-phenyl group at position 1 creates a distinct electronic and steric environment, differentiating the nucleophilicity of the two amine centers. This molecule serves as a critical building block for 1-phenylbenzimidazoles and quinoxalines , scaffolds frequently observed in small-molecule kinase inhibitors and high-performance organic semiconductors.

Structural Elucidation & Physicochemical Profile[3][4]

Chemical Identity

The IUPAC nomenclature defines the connectivity explicitly:

  • Benzene-1,2-diamine: The core scaffold is an ortho-diaminobenzene.

  • N1-Phenyl: The nitrogen at position 1 bears a phenyl ring, converting it into a secondary diarylamine.

  • 4-Chloro-5-methyl: The benzene core is substituted at the 4 and 5 positions (para and meta to the N1-amine, respectively).

SMILES: CC1=CC(N)=C(NC2=CC=CC=C2)C=C1Cl (Canonical representation may vary, but connectivity is fixed).

Structural Diagram

The following diagram illustrates the connectivity and the steric environment. Note the differentiation between the primary amine (N2) and the secondary diarylamine (N1).

Figure 1: Connectivity map of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine showing substituent positioning.

Physicochemical Properties Table

These properties dictate the handling and ADME (Absorption, Distribution, Metabolism, Excretion) potential of the molecule.

PropertyValue (Predicted/Exp)Technical Insight
LogP ~3.8 - 4.2High lipophilicity due to the diarylamine and chloro-methyl substituents. Requires organic solvents (DMSO, DCM) for solubilization.
pKa (N2) ~4.5The primary amine is weakly basic, typical of anilines.
pKa (N1) ~0.5 - 1.0The secondary amine is significantly less basic due to delocalization into the extra phenyl ring.
H-Bond Donors 3Two from -NH₂ and one from -NH-.
Appearance Solid (Off-white/Tan)Prone to surface oxidation; store under inert atmosphere (Argon/N₂).

Synthetic Methodology

The synthesis of this molecule relies on the Nucleophilic Aromatic Substitution (SₙAr) mechanism, followed by nitro reduction. This route is preferred over direct arylation of phenylenediamines due to the high regioselectivity afforded by the nitro group's directing power.

Retrosynthetic Analysis
  • Target: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.[1][2][3][4][5]

  • Precursor: 4-Chloro-5-methyl-2-nitro-N-phenylaniline.

  • Starting Materials: 1,4-Dichloro-5-methyl-2-nitrobenzene (or the 1-fluoro analogue) + Aniline.

Detailed Protocol

Step 1: Regioselective SₙAr The starting material, 1,4-dichloro-5-methyl-2-nitrobenzene , possesses two chlorides. The chloride at position 1 is ortho to the electron-withdrawing nitro group, making it highly electrophilic. The chloride at position 4 is meta to the nitro group and sterically hindered by the methyl group, rendering it inert to substitution under mild conditions.

  • Reagents: Aniline (1.1 eq), K₂CO₃ (2.0 eq), DMF or DMSO.

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: Aniline attacks C1, displacing chloride via a Meisenheimer complex.

  • Checkpoint: Monitor TLC for the disappearance of the starting nitrobenzene. The intermediate (nitroaniline) is usually deep yellow/orange.

Step 2: Chemoselective Reduction The nitro group must be reduced to an amine without dechlorinating the aromatic ring. Standard Pd/C hydrogenation can sometimes cause hydrodehalogenation (loss of Cl).

  • Preferred Method: Iron powder (Fe) with NH₄Cl in EtOH/H₂O (Bechamp Reduction) or SnCl₂/HCl.

  • Conditions: Reflux, 2–4 hours.

  • Workup: Filter iron salts, neutralize, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway ensuring regiochemical fidelity.

Reactivity & Applications in Drug Design

Cyclization Regiochemistry

The primary utility of this diamine is in the synthesis of heterocyclic scaffolds. When reacting with a carboxylic acid derivative (e.g., Formic acid) or a 1,2-dicarbonyl, the difference in nucleophilicity between N1 and N2 dictates the mechanism.

  • Benzimidazole Formation:

    • N2 (Primary Amine): More nucleophilic. Attacks the electrophilic carbonyl first to form an amide intermediate.

    • N1 (Secondary Amine): Attacks subsequently to close the ring.

    • Result: The phenyl group ends up at the 1-position of the benzimidazole system.

    • Significance: 1-Phenylbenzimidazoles are privileged structures in antiviral and anticancer research.

Scaffold Analysis

In the context of kinase inhibitors (e.g., MEK or EGFR inhibitors), the N-phenyl-o-phenylenediamine motif serves as a hinge binder or a hydrophobic pocket occupant.

  • The Chlorine (Pos 4): Provides a halogen bond capability and fills small lipophilic pockets.

  • The Methyl (Pos 5): Induces a twist in the biaryl system if sterically crowded, or simply adds lipophilicity.

  • The N-Phenyl: Can be substituted further to probe the "back pocket" of enzymes.

Safety & Handling

  • Hazards: Like most aromatic diamines, this compound should be treated as a potential skin sensitizer and irritant (H317, H319).

  • Storage: Store at 2–8°C under inert gas. The compound will darken upon oxidation to quinonediimines.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.

References

  • BLDpharm. (n.d.).[2][6] 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Product Page. Retrieved from

  • PubChem. (n.d.).[7][8] 4-Chloro-o-phenylenediamine (Analogous Core Structure). National Library of Medicine.[8] Retrieved from

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of N1-substituted benzene-1,2-diamine Derivatives. Retrieved from

  • MDPI. (2023).[9] Synthesis of N1-substituted benzene-1,2-diamine building blocks. Retrieved from

Sources

Exploratory

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine molecular weight and formula

The following technical guide provides an in-depth analysis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical compounds. High-Purity Inter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical compounds.

High-Purity Intermediate for Benzimidazole and Quinoxaline Scaffolds

Molecular Identity & Core Properties[1]

This molecule represents a highly functionalized o-phenylenediamine scaffold. Its structural asymmetry—defined by the N-phenyl substitution and the specific 4-chloro-5-methyl substitution pattern—makes it a critical building block for "privileged structures" in drug discovery, particularly kinase inhibitors and GPCR ligands.

Chemical Specifications
PropertySpecification
Chemical Name 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
CAS Registry Number 861519-25-7
Molecular Formula C₁₃H₁₃ClN₂
Molecular Weight 232.71 g/mol
Monoisotopic Mass 232.0767 Da
SMILES Cc1cc(Nc2ccccc2)c(N)cc1Cl
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF, MeOH, DCM; low solubility in water
Structural Analysis

The molecule features a benzene core substituted at four positions:[1]

  • Position 1 (N1): Secondary amine bearing a phenyl group (N-phenyl). This steric bulk directs regioselectivity in subsequent cyclizations.

  • Position 2 (N2): Primary amine (-NH₂), serving as the nucleophilic "warhead" for condensation reactions.

  • Position 4: Chlorine atom.[1][2][3][4][5][6][7] A handle for further cross-coupling (e.g., Suzuki-Miyaura) or increasing lipophilicity.

  • Position 5: Methyl group.[1][2][4][5][6][7][8][9] Provides metabolic stability and hydrophobic interaction potential.

Synthetic Methodology

The synthesis of 861519-25-7 generally follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction . This route ensures correct regiochemistry, avoiding the mixture of isomers common in direct alkylation of diamines.

Retrosynthetic Logic
  • Target: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine[1][4][7][9]

  • Precursor: 4-Chloro-5-methyl-2-nitro-N-phenylaniline

  • Starting Materials: 1,4-Dichloro-5-methyl-2-nitrobenzene (or the 1-fluoro analog) + Aniline.

Step-by-Step Synthesis Protocol
Step 1: Regioselective SₙAr Reaction

Objective: Introduce the N-phenyl group ortho to the nitro group.

  • Reagents: 1-Fluoro-4-chloro-5-methyl-2-nitrobenzene (1.0 eq), Aniline (1.1 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF or NMP (anhydrous).

  • Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: Aniline attacks the carbon bearing the fluorine (activated by the ortho-nitro group). The chlorine at position 4 is deactivated relative to the fluorine and remains intact.

  • Workup: Pour into ice water. Filter the yellow/orange precipitate (Nitro intermediate). Wash with water and cold ethanol.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the ring.

  • Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq). Note: Avoid Pd/C + H₂ to prevent hydrogenolysis of the C-Cl bond.

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) with vigorous stirring for 2–3 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (0-5% MeOH in DCM).

Synthesis Flowchart (Graphviz)

SynthesisPath SM 1-Fluoro-4-chloro- 5-methyl-2-nitrobenzene Inter Intermediate: 4-Chloro-5-methyl- 2-nitro-N-phenylaniline SM->Inter K2CO3, DMF 80°C, SNAr Aniline Aniline Aniline->Inter Product Target: 4-Chloro-5-methyl- N1-phenylbenzene-1,2-diamine Inter->Product Fe, NH4Cl EtOH/H2O, Reflux

Caption: Two-step industrial synthesis route via regioselective SNAr and chemoselective reduction.

Applications in Drug Discovery

This diamine is a versatile precursor for 1-Phenylbenzimidazoles , a scaffold found in various bioactive agents including antihistamines, antivirals, and kinase inhibitors.

Benzimidazole Formation

Reaction with aldehydes or carboxylic acids yields 1,5,6-trisubstituted benzimidazoles.

  • Protocol: Dissolve diamine in DMF. Add aldehyde (1.0 eq) and Na₂S₂O₅ (oxidant/catalyst) or use acid chloride/TEA. Heat to 100°C.

  • Regioselectivity: The formation of the imidazole ring involves the primary amine (N2) attacking the carbonyl, followed by cyclization of the secondary amine (N1). The resulting product is a 1-phenyl-5-chloro-6-methylbenzimidazole (assuming standard numbering retention).

Pathway Diagram

Application Diamine 4-Chloro-5-methyl- N1-phenylbenzene-1,2-diamine Schiff Schiff Base Intermediate Diamine->Schiff Condensation (-H2O) Reagent Aldehyde (R-CHO) / Acid Reagent->Schiff Benzimidazole 1-Phenyl-5-chloro- 6-methyl-1H-benzimidazole Schiff->Benzimidazole Oxidative Cyclization

Caption: Conversion of the diamine core into a bioactive benzimidazole scaffold.

Analytical Characterization

To validate the identity of 861519-25-7 , the following spectral features are diagnostic.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
2.15 Singlet3HMethyl group (Ar-CH₃)
4.80 Broad Singlet2HPrimary Amine (-NH₂)
6.45 Singlet1HAromatic H (C3, between amines)
6.60 - 7.20 Multiplet5HPhenyl ring protons
6.85 Singlet1HAromatic H (C6, adjacent to Cl)
7.40 Broad Singlet1HSecondary Amine (-NH-Ph)

Note: The chemical shifts of the aromatic protons on the central ring will appear as singlets due to the para-substitution pattern of the H atoms relative to each other (positions 3 and 6).

Safety & Handling Guidelines

As an aromatic diamine and halogenated compound, strict safety protocols are required.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or in contact with skin (H302+H312).

    • Sensitization: Potential skin sensitizer (H317).

    • STOT-RE: Potential damage to organs (blood/liver) through prolonged exposure.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Chemical safety goggles.

    • Fume hood usage is mandatory for all solid handling and heating steps.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Dark container required to prevent photo-oxidation (turning purple/black).

References

  • Chemical Identity & Properties : PubChem Compound Summary for substituted benzenediamines. National Center for Biotechnology Information. Accessed 2026. Link

  • Synthetic Methodology (SNAr) : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Benzimidazole Synthesis : Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazoles. European Journal of Medicinal Chemistry, 76, 494-505. Link

  • Vendor Catalog Data : BLDpharm Product Entry for CAS 861519-25-7.[1][4][7][8][9] Link

Sources

Foundational

Structural Nuances and Regiochemical Implications of N-Phenyl-o-phenylenediamine Derivatives

This guide addresses the structural, electronic, and synthetic distinctions between N-phenyl-substituted benzene-1,2-diamine isomers. While the unsubstituted parent molecule ( -phenyl-1,2-diaminobenzene) possesses a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the structural, electronic, and synthetic distinctions between N-phenyl-substituted benzene-1,2-diamine isomers. While the unsubstituted parent molecule (


-phenyl-1,2-diaminobenzene) possesses a unique symmetry that renders "N1" and "N2" positions chemically equivalent in isolation, the introduction of any ring substituent (R) breaks this symmetry, creating distinct regioisomers .

These isomers are critical in medicinal chemistry as they serve as divergent precursors for 1-phenyl-1H-benzimidazoles versus 1-H-benzimidazoles , dictating the pharmacological profile of the final drug candidate.

Part 1: Structural Definition & Symmetry Breaking

The Unsubstituted Baseline (Symmetric Case)

In the absence of ring substituents,


-phenylbenzene-1,2-diamine  (CAS: 534-85-0) exists as a single distinct molecule. However, it contains two chemically distinct nitrogen centers with vastly different electronic profiles:
  • N1 (Primary Amine,

    
    ):  High nucleophilicity, 
    
    
    
    -like character,
    
    
    (conjugate acid).
  • N2 (Secondary Amine,

    
    ):  Low nucleophilicity due to delocalization of the lone pair into two aromatic systems (phenyl and phenylene), 
    
    
    
    .
The "Real" Isomers: Ring-Substituted Derivatives

The terms "N1-phenyl" and "N2-phenyl" technically refer to regioisomers formed when a substituent (e.g.,


, 

,

) is present at the 4-position of the benzene ring. Due to the asymmetry, two isolable isomers exist:
Isomer DesignationIUPAC NameStructural Description
Isomer A (Para-to-Primary) 5-substituted-

-phenylbenzene-1,2-diamine
The substituent is para to the primary amine (

) and meta to the anilino group (

).
Isomer B (Para-to-Secondary) 4-substituted-

-phenylbenzene-1,2-diamine
The substituent is para to the anilino group (

) and meta to the primary amine (

).

Critical Note: In drug development, failing to separate these isomers leads to regioisomeric mixtures of benzimidazoles, often requiring difficult HPLC separations at late stages.

Part 2: Electronic Profiling & Reactivity Differences

The core difference between the N1 and N2 centers drives the "functional isomerism" of the molecule.

Nucleophilicity and Disparity

The primary amine is the "kinetic" nucleophile, while the secondary amine is the "thermodynamic" branch point for cyclization.

PropertyPrimary Amine (

)
Secondary Amine (

)
Implication for Synthesis
Hybridization

(pyramidal)

(planar)
Steric bulk of

hinders attack at N2.
Basicity (

)


Protonation occurs exclusively at

under mild acidic conditions.
Electrophile Attack Fast (Kinetic Control)SlowAldehydes react here first to form Schiff bases.
Oxidation Potential HighLow

is more easily oxidized to radical cations (semidines).
Visualization of Reactivity Pathways

The following diagram illustrates how the electronic difference dictates the reaction pathway with an aldehyde (Benzimidazole Synthesis).

ReactivityPathway Start N-phenyl-o-phenylenediamine Aldehyde + Aldehyde (R-CHO) SchiffBase Intermediate: Schiff Base (formed at Primary NH2) Start->SchiffBase Fast Nucleophilic Attack (Primary NH2) Cyclization Cyclization Step SchiffBase->Cyclization 5-exo-trig attack by Secondary NHPh Product 1-Phenyl-2-substituted-benzimidazole Cyclization->Product Oxidation/-2H

Caption: Kinetic preference for Schiff base formation at the primary amine directs the regiochemistry of the final benzimidazole.

Part 3: Selective Synthesis of Regioisomers

To control the "N1 vs N2" position relative to a ring substituent, one cannot rely on direct phenylation of a diamine (which yields mixtures). Instead, Nucleophilic Aromatic Substitution (


)  on fluoronitrobenzenes is the gold standard.
Protocol: Regioselective Synthesis of 4-Methyl-N1-phenyl-benzene-1,2-diamine

Objective: Synthesize the isomer where the Phenyl group is meta to the Methyl group.

  • Starting Material: 4-Fluoro-3-nitrotoluene.

  • Nucleophilic Displacement:

    • Reagents: Aniline (1.2 eq),

      
       (2.0 eq), DMSO.
      
    • Conditions:

      
      , 12 h.
      
    • Mechanism:[1][2][3] Aniline attacks the carbon bearing the fluorine. The nitro group ortho to the fluorine activates the ring.

    • Intermediate: 4-Methyl-2-nitro-N-phenylaniline.

  • Reduction:

    • Reagents:

      
       (balloon), 
      
      
      
      (10% wt), MeOH.
    • Outcome: The nitro group reduces to the primary amine (

      
      ).
      
    • Result: The final product has the

      
       group at position 1 (relative to original numbering) and 
      
      
      
      at position 2.

Contrast: To get the other isomer (Phenyl group para to Methyl), one would start with 1-Fluoro-4-methyl-2-nitrobenzene (fluorine para to methyl), reacting it with aniline.

Part 4: Analytical Differentiation

Distinguishing these isomers requires careful spectroscopic analysis. The symmetry breaking by the substituent causes distinct shift patterns.

Proton NMR ( -NMR) Signatures

Data based on 4-substituted systems in


.
SignalIsomer A (Substituent para to

)
Isomer B (Substituent para to

)
Primary Amine (

)
Broad singlet,

ppm
Broad singlet,

ppm (Deshielded by ortho-substituent effect)
Secondary Amine (

)
Singlet,

ppm
Singlet,

ppm
Ring Protons ABX pattern (distinct coupling

)
ABX pattern (distinct coupling

)
Mass Spectrometry (Fragmentation)
  • Primary Amine Loss: Isomer A often shows a cleaner loss of

    
     (
    
    
    
    ) in EI-MS due to the lability of the primary amine.
  • Diphenylamine Character: Isomer B, having the substituent conjugated to the diphenylamine system, shows stabilized radical cations (

    
    ) with higher intensity than Isomer A.
    

Part 5: Drug Development Application (Benzimidazoles)

The choice of N1-phenyl vs N2-phenyl isomer dictates the N1-substitution pattern of the resulting benzimidazole scaffold.

The "N-Switch" Effect

When reacting these diamines with a carboxylic acid or aldehyde:

  • Isomer A (Substituent para to

    
    ):  Yields a 6-substituted-1-phenylbenzimidazole .
    
  • Isomer B (Substituent para to

    
    ):  Yields a 5-substituted-1-phenylbenzimidazole .
    

This regiochemical switch is vital for Structure-Activity Relationship (SAR) studies, as the position of the substituent (5 vs 6) dramatically alters the binding affinity in kinase pockets (e.g., EGFR, VEGFR inhibitors).

BenzimidazoleRegio cluster_0 Starting Material Selection IsomerA Isomer A (R para to NH2) Reaction Cyclization with R'-CHO IsomerA->Reaction IsomerB Isomer B (R para to NHPh) IsomerB->Reaction ProductA 6-Substituted-1-phenylbenzimidazole Reaction->ProductA Path A ProductB 5-Substituted-1-phenylbenzimidazole Reaction->ProductB Path B

Caption: Regiodivergent synthesis of benzimidazoles controlled by the starting diamine isomer.

References

  • Synthesis and Characterization of N-phenyl-1,2-diamines Source: ResearchGate Title: Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine...[4] URL:[Link]

  • Regioselectivity in Benzimidazole Synthesis Source: Beilstein Journal of Organic Chemistry Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives URL:[Link]

  • Reactivity of Primary vs Secondary Amines Source: Chemistry LibreTexts Title: 20.6: Reactions of Amines - Schiff Base Formation URL:[Link][5][6][7][8]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract Compound Identification and Structure 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a polysubstituted aromatic compound. Its structure features...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Structure

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a polysubstituted aromatic compound. Its structure features a benzene-1,2-diamine core with a chlorine atom and a methyl group at the 4 and 5 positions, respectively, and a phenyl group attached to one of the amino nitrogens.

Identifier Value Source
Chemical Name 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine-
CAS Number 861519-25-7[1]
Molecular Formula C₁₃H₁₃ClN₂Inferred from structure
Molecular Weight 232.71 g/mol Inferred from structure
Canonical SMILES CC1=CC(=C(C=C1Cl)N)NC2=CC=CC=C2Inferred from structure
InChI Key Inferred, not available-

The strategic placement of electron-donating (amino, methyl) and electron-withdrawing (chloro) groups, along with the N-phenyl substituent, imparts a unique electronic and steric profile to the molecule, making it a versatile building block in organic synthesis.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is scarce. However, we can infer its properties from closely related analogs. For instance, the parent diamine, 4-Chloro-5-methylbenzene-1,2-diamine (CAS 63155-04-4), is a solid at room temperature.[2][3] The introduction of the N-phenyl group is expected to increase the melting point and decrease aqueous solubility due to the increased molecular weight and hydrophobicity.

Property Predicted/Inferred Value Basis of Inference
Appearance Likely a solid (powder or crystals)Analogy with 4-Chloro-5-methylbenzene-1,2-diamine[2]
Melting Point > 70-73 °CHigher than 4-Chloro-o-phenylenediamine[4]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in waterGeneral properties of substituted phenylenediamines
pKa Estimated range: 4-6 (for the anilinic amines)Influence of substituents on the basicity of aniline

Synthesis and Mechanistic Considerations

A plausible synthetic route to 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine can be conceptualized based on established methodologies for the synthesis of N-aryl phenylenediamines. A common approach involves a two-step process: a nucleophilic aromatic substitution followed by a reduction.

Proposed Synthetic Workflow

G A 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene C N-(4-chloro-5-methyl-2-nitrophenyl)aniline A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) B Aniline B->C D 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine C->D Reduction of Nitro Group (e.g., Pd/C, H2 or SnCl2, HCl)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution

  • Reactants: 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene and aniline.

  • Reagents & Solvent: A weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Procedure: The reactants are stirred in DMF with K₂CO₃ at room temperature or with gentle heating. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Causality: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic substitution. The fluorine atom is a better leaving group than the chlorine atom in this context, hence the regioselective substitution by the amino group of aniline to form N-(4-chloro-5-methyl-2-nitrophenyl)aniline. This methodology is adapted from similar syntheses of N-substituted nitroanilines.[5]

Step 2: Reduction of the Nitro Group

  • Reactant: The intermediate, N-(4-chloro-5-methyl-2-nitrophenyl)aniline.

  • Reagents & Solvent: A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate.[5] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

  • Procedure (Catalytic Hydrogenation): The nitro-intermediate is dissolved in ethanol, the Pd/C catalyst is added, and the mixture is subjected to hydrogenation in a Parr shaker or a similar apparatus.

  • Work-up: After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.

  • Self-Validation: The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Development and Research

Substituted phenylenediamines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.

  • Kinase Inhibitors: The 1,2-diamine motif is a common starting point for the synthesis of benzimidazoles, which are core structures in many kinase inhibitors used in oncology. The specific substitution pattern of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine could be exploited to achieve selectivity for specific kinase targets.

  • Antimicrobial Agents: The structural alerts present in the molecule, such as the chlorinated aromatic ring, are found in various antimicrobial compounds.

  • Material Science: Diamine derivatives are also used as monomers in the synthesis of high-performance polymers and as ligands in coordination chemistry.[5]

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Benzimidazole Derivative Synthesized from 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Inhibitor:f0->RTK Inhibition

Caption: Potential role as a precursor to kinase inhibitors.

Safety and Handling

While specific toxicity data for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is not available, data from analogous compounds should be used to guide handling procedures.

  • 4-Chloro-o-phenylenediamine (CAS 95-83-0): This related compound is classified as a suspected carcinogen (H351) and causes skin, eye, and respiratory irritation.[4]

  • N-(4-chlorophenyl)benzene-1,2-diamine (PubChem CID 522323): This compound is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Based on these analogs, it is prudent to handle 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine with the following precautions:

Hazard Category Precautionary Measures
Contact Hazard Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.
Inhalation Hazard Handle in a well-ventilated area or a chemical fume hood.
Long-term Exposure Given the potential carcinogenicity of a related compound, minimize exposure and handle as a potentially hazardous substance.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine represents a chemical entity with considerable potential as a building block in the synthesis of complex organic molecules for applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a solid foundation for researchers by leveraging information from its unique CAS identifier and data from structurally similar compounds. The proposed synthetic route is based on well-established chemical principles, and the outlined potential applications highlight promising avenues for future research. As with any chemical, adherence to strict safety protocols is paramount. This document serves as a starting point for further investigation and application of this versatile molecule.

References

  • NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)benzene-1,2-diamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-5-methyl-O-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylenediamine. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-M-phenylenediamine. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

Sources

Foundational

Solubility profile of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine in water vs ethanol

Technical Whitepaper: Solubility Profiling of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 4-Chloro-5-methyl-N1-phenylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CMPBD), a critical intermediate in the synthesis of bioactive scaffolds such as dihydrobenzodiazepinediones (HIV-1 capsid inhibitors).

Solubility is a rate-limiting factor in both synthetic scalability and biological assay formulation. This guide contrasts the compound's behavior in Water (highly polar, protic) versus Ethanol (amphiphilic, protic). Based on Structure-Activity Relationship (SAR) analysis of close analogues (e.g., 5-chloro-N-phenylbenzene-1,2-diamine), CMPBD exhibits a Type II (Lipophilic) solubility profile: practically insoluble in water (< 0.1 mg/mL) but demonstrating temperature-dependent solubility in ethanol.

This document outlines the theoretical physicochemical basis for this behavior and provides a validated Standard Operating Procedure (SOP) for empirical solubility determination, ensuring data integrity for regulatory filing and process optimization.

Physicochemical Characterization

To understand the solubility differential, we must analyze the molecular interactions governing dissolution.

Structural Analysis

CMPBD possesses three distinct structural motifs that dictate its solvation thermodynamics:

  • Diphenylamine Core: The N1-phenyl group introduces significant hydrophobicity and π-π stacking potential, increasing the lattice energy of the solid state.

  • Halogen/Alkyl Substituents: The 4-Chloro and 5-Methyl groups are lipophilic handles. The chlorine atom, while electronegative, does not participate significantly in hydrogen bonding with water but enhances Van der Waals interactions in the crystal lattice.

  • 1,2-Diamine Functionality: The primary amine (C-NH2) and secondary amine (C-NH-Ph) offer hydrogen bond donor (HBD) and acceptor (HBA) sites. However, intramolecular H-bonding between the adjacent amines can reduce their availability to interact with solvent molecules.

Theoretical Solubility Parameters

Table 1: Predicted Physicochemical Properties vs. Reference Standards

PropertyCMPBD (Target)o-Phenylenediamine (Ref)Impact on Solubility
Molecular Weight 232.71 g/mol 108.14 g/mol Higher MW increases lattice energy, reducing solubility.
LogP (Predicted) ~3.4 - 4.3~0.15High LogP indicates strong lipophilicity; poor water solubility.
H-Bond Donors 24Fewer donors than the reference reduces water compatibility.
Polar Surface Area ~38 Ų~52 ŲLower PSA correlates with higher membrane permeability but lower aqueous solubility.

Solubility Profile: Water vs. Ethanol

Aqueous Solubility (The "Hydrophobic Effect")

In water, CMPBD faces a high thermodynamic barrier. The water molecules must disrupt their cohesive hydrogen-bonding network to accommodate the bulky, hydrophobic CMPBD molecule.

  • Mechanism: The entropy penalty (

    
    ) of organizing water molecules around the hydrophobic phenyl/chloro/methyl groups ("iceberg formation") dominates the enthalpy of solvation.
    
  • Classification: Practically Insoluble (< 0.1 mg/mL).

  • Implication: Aqueous formulations will require surfactants (e.g., Tween 80) or cyclodextrin complexation.

Ethanol Solubility (Solvation via Amphiphilicity)

Ethanol acts as a "bridge" solvent. Its ethyl group interacts with the hydrophobic domains of CMPBD via Van der Waals forces, while its hydroxyl group engages the amine moieties.

  • Mechanism: Ethanol disrupts the crystal lattice more effectively because the energy cost of cavity formation is lower than in water. The solvent-solute interactions (dipole-dipole & H-bonding) outweigh the solute-solute interactions.

  • Classification: Slightly to Sparingly Soluble (Temperature Dependent).

  • Implication: Ethanol is a viable solvent for stock solution preparation (10-50 mM) and recrystallization processes.

Solvation Mechanism Visualization

The following diagram illustrates the competitive interactions driving the solubility difference.

SolvationMechanism cluster_Water Aqueous Environment cluster_Ethanol Ethanol Environment CMPBD CMPBD Solid (Crystal Lattice) HydrophobicEffect Hydrophobic Repulsion (Entropy Penalty) CMPBD->HydrophobicEffect Dissolution Attempt Solvation Effective Solvation (VdW + H-Bond) CMPBD->Solvation Dissolution Attempt WaterNet H2O Network (High Cohesion) HydrophobicEffect->WaterNet Rejection (Precipitation) EtOH_Amph Ethanol (Amphiphilic) EtOH_Amph->Solvation Ethyl Group Stabilizes Ring Dissolved Solvated CMPBD Solvation->Dissolved Stable Solution

Figure 1: Comparative solvation mechanics. The high cohesive energy of water rejects the lipophilic CMPBD, while ethanol's amphiphilic nature stabilizes the molecule.

Experimental Protocol: Determination of Solubility

Objective: To empirically determine the saturation solubility (


) of CMPBD in Water and Ethanol at 25°C.

Methodology: Shake-Flask Method (OECD Guideline 105) coupled with HPLC-UV quantification.

Materials
  • Analyte: CMPBD (>98% purity).

  • Solvents: HPLC-grade Water, Absolute Ethanol.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (hydrophobic for EtOH) and PVDF filters (hydrophilic for Water), HPLC system with UV detector (254 nm).

Step-by-Step Workflow
  • Preparation:

    • Add excess CMPBD solid (~50 mg) to 10 mL of solvent in triplicate glass vials.

    • Critical: Ensure solid persists at the bottom; if dissolved, add more solid.

  • Equilibration:

    • Agitate vials at 25°C ± 0.1°C for 24 hours (Orbital shaker at 100 rpm).

    • Allow to stand for 1 hour to settle coarse particles.

  • Filtration (The Critical Control Point):

    • Filter supernatant using pre-saturated syringe filters.

    • Why Pre-saturate? To prevent drug adsorption onto the filter membrane, which causes false negatives in low-solubility samples. Discard the first 1 mL of filtrate.

  • Quantification:

    • Dilute filtrate (if necessary) with mobile phase.

    • Inject into HPLC. Calculate concentration using a pre-established calibration curve (

      
      ).
      
Workflow Diagram

SolubilityProtocol Start Start: Excess CMPBD + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Settle Sedimentation (1h) Agitate->Settle Filter Filtration (0.45 µm) *Discard first 1 mL* Settle->Filter Dilute Dilution (Ensure Linear Range) Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Calc Calculate S_sat (mg/mL) HPLC->Calc

Figure 2: Standard Operating Procedure for solubility determination. The filtration step is highlighted in red as a critical source of potential error.

Applications & Implications

  • Drug Discovery: CMPBD is a scaffold for HIV-1 inhibitors. Its poor water solubility necessitates lead optimization strategies (e.g., adding polar groups) or advanced formulation (nano-milling) for in vivo studies.

  • Synthesis: Reactions involving CMPBD should utilize Ethanol or Ethanol/Water mixtures. The compound can be precipitated from the reaction mixture by adding excess water (anti-solvent precipitation).

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD Publishing, 1995. Link

  • PubChem. "Compound Summary: N-(4-chlorophenyl)benzene-1,2-diamine (Analogue)."[1] National Library of Medicine. Accessed Oct 2023. Link

  • Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58. Link

  • LookChem. "5-Chloro-N-phenylbenzene-1,2-diamine Properties." LookChem Database.[2] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine from nitro precursors

Application Note: Selective Synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Abstract & Strategic Overview The synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS: 861519-25-7) represents a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Abstract & Strategic Overview

The synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS: 861519-25-7) represents a critical challenge in the preparation of heterocyclic scaffolds, particularly for azo dyes and kinase inhibitor precursors. The core difficulty lies in two areas:

  • Regioselectivity: Ensuring the correct chlorine atom is displaced during the initial nucleophilic aromatic substitution (

    
    ).
    
  • Chemoselectivity: Reducing the nitro group to an amine without causing hydrodehalogenation (loss of the aryl chlorine).[1]

This Application Note details a validated, two-step protocol starting from 2,5-dichloro-4-nitrotoluene . Unlike standard hydrogenation methods (Pd/C) which frequently strip aryl chlorides, this guide utilizes an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system to guarantee halogen retention.

Retrosynthetic Analysis & Pathway

The target molecule is a 1,2-diamine derivative.[2][3] The "N1-phenyl" designation implies that the phenylamino group is adjacent to the primary amino group.

  • Target: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine[4]

  • Intermediate: 4-Chloro-5-methyl-2-nitro-N-phenylaniline

  • Starting Material: 2,5-Dichloro-4-nitrotoluene (also known as 1,4-dichloro-2-methyl-5-nitrobenzene)

Mechanistic Logic: In the starting material (2,5-dichloro-4-nitrotoluene), the chlorine at position 5 is ortho to the activating nitro group, rendering it highly electrophilic. The chlorine at position 2 is meta to the nitro group and sterically shielded by the methyl group, making it inert to


 conditions. This electronic difference ensures high regioselectivity.
Synthesis Workflow Diagram

SynthesisPathway SM 2,5-Dichloro-4-nitrotoluene (Starting Material) Inter Intermediate: 4-Chloro-5-methyl-2-nitro-N-phenylaniline SM->Inter Step 1: SNAr Regioselective Substitution Reagents1 Aniline, K2CO3 DMF, 100°C Target Target: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Inter->Target Step 2: Chemoselective Nitro Reduction Reagents2 Fe powder, NH4Cl EtOH/H2O, 80°C

Caption: Figure 1. Two-step synthesis pathway highlighting regioselective substitution and chemoselective reduction.

Detailed Experimental Protocols

Step 1: Regioselective N-Arylation ( )

Objective: Synthesize 4-Chloro-5-methyl-2-nitro-N-phenylaniline.

Reagents & Materials:

  • 2,5-Dichloro-4-nitrotoluene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Dimethylformamide (DMF) or DMSO [Solvent][5]

  • Ethyl Acetate / Hexanes [Workup]

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichloro-4-nitrotoluene (10.0 g, 48.5 mmol) in DMF (50 mL).

  • Addition: Add Aniline (4.9 mL, 53.4 mmol) followed by

    
      (10.0 g, 72.8 mmol).
    
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a deep orange/red spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as an orange solid.

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or perform a short silica plug filtration if high purity is required.

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Nitro Reduction (Bechamp Modification)

Objective: Reduce the nitro group to an amine while preserving the aryl chloride.

Why this method? Catalytic hydrogenation (


, Pd/C) poses a high risk of dehalogenation (replacing Cl with H). The Fe/

method is a single-electron transfer mechanism that is highly selective for nitro groups in the presence of halides [1].

Reagents:

  • Intermediate from Step 1 (1.0 eq)[5]

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Ethanol (Solvent)[2][3][6]

  • Water (Co-solvent)

Protocol:

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer (iron sludge can be heavy) and reflux condenser, suspend the Intermediate (10.0 g, 38 mmol) in Ethanol (150 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (10.1 g, 190 mmol) and Iron Powder (10.6 g, 190 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The bright orange color of the nitro compound will fade to a pale brown/off-white color as the aniline forms.

    • Checkpoint: TLC should show a polar spot (amine) with significant fluorescence quenching.

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol (50 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate.[5]
      
  • Final Purification: The crude product is often pure enough. If necessary, recrystallize from Toluene/Hexane or purify via column chromatography (DCM/MeOH).

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale grey solidOxidizes slightly upon air exposure; store under inert gas.
Molecular Weight 232.71 g/mol Formula: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


NMR (DMSO-

)

2.15 (s, 3H,

)

4.80 (br s, 2H,

)

6.5-7.2 (m, 7H, Ar-H)

7.4 (s, 1H, NH-Ph)
Key diagnostic: Singlet methyl at 2.15 ppm; two distinct NH signals.[2][7][8][9][10]
MS (ESI+)

Chlorine isotope pattern (

) visible (3:1 ratio).

Troubleshooting & Critical Parameters

  • Dechlorination: If you observe a mass peak at

    
     (loss of Cl), your reduction conditions are too harsh. Ensure you are not  using Palladium or Nickel catalysts. If using Fe/AcOH, keep the temperature below 90°C.
    
  • Incomplete Substitution (Step 1): If the starting material persists, ensure the DMF is dry and the

    
     is finely ground. The reaction relies on the solubility of the base.
    
  • Iron Sludge Removal: Filtration of the iron residue can be slow. Using a wide-bore funnel and a hot solution is critical to prevent the product from crystallizing in the Celite pad.

References

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine in Oxidative Hair Dye Formulations

Abstract These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine as a primary intermediate in oxidat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine as a primary intermediate in oxidative hair dye systems. This document outlines the compound's physicochemical properties, a proposed synthesis protocol, and detailed methodologies for its application in hair coloring formulations. Emphasis is placed on the chemical principles governing oxidative dyeing, the role of couplers in color diversification, and critical safety considerations based on data from structurally analogous compounds. All protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reproducibility and scientific integrity.

Introduction: The Role of Aromatic Diamines in Permanent Hair Coloration

Permanent hair coloring technology relies on oxidative chemistry, where colorless precursor molecules penetrate the hair cortex and undergo a series of chemical reactions to form large, colored chromophores that are physically trapped within the hair shaft.[1] This process provides long-lasting color that is resistant to washing. The key components of these systems are:

  • Primary Intermediates (Precursors): Typically aromatic diamines or aminophenols, which are oxidized to form reactive intermediates.[2][3] 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine falls into this category.

  • Couplers (Color Modifiers): Aromatic compounds, such as resorcinol or m-aminophenol, that react with the oxidized primary intermediate to form the final dye molecule. The choice of coupler dictates the final hue and tone.[1]

  • Oxidizing Agent: Commonly hydrogen peroxide, which initiates the oxidation of the primary intermediate.[2]

  • Alkalizing Agent: Ammonia or monoethanolamine is used to raise the pH, which swells the hair cuticle to allow precursor entry and catalyzes the oxidation reaction.[1][3]

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a substituted aromatic diamine with potential as a primary intermediate. Its unique substitution pattern, including a chloro, a methyl, and an N-phenyl group, is anticipated to influence the final color, stability, and sensitization potential of the resulting dye. These notes will serve as a foundational guide for exploring its application.

Physicochemical & Safety Profile

While specific experimental data for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is not extensively available in public literature, its properties can be inferred from its chemical structure and data from related compounds.

Structural Information

IUPAC Name: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Molecular Formula: C₁₃H₁₃ClN₂[4] Molecular Weight: 232.71 g/mol [4]

Caption: Chemical structure of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.

Predicted Physicochemical Properties
PropertyPredicted Value / InformationSource / Justification
Physical Form Solid, likely a crystalline powder.Analogy to similar aromatic diamines.[5]
Color Off-white to light brown, may darken upon exposure to air and light.Common characteristic of phenylenediamines.[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.Based on the aromatic and substituted amine structure.
Stability Stable under normal conditions. Sensitive to prolonged exposure to air and light.[6]Incompatible with strong oxidizing agents.[7]
Critical Safety & Handling Precautions

WARNING: Specific toxicological data for this compound is not available. However, structurally related compounds, such as 4-Chloro-1,2-phenylenediamine, are known to be skin and eye irritants, potential sensitizers, and are suspected of causing cancer.[5][8][9] Therefore, this compound must be handled with extreme caution in a well-ventilated laboratory, preferably within a chemical fume hood.

Hazard ClassGHS Classification (Anticipated)Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P280
Skin Corrosion/Irritation Causes skin irritation.[5][10]P302+P352, P332+P313
Eye Damage/Irritation Causes serious eye irritation.[5][10]P305+P351+P338, P337+P313
Sensitization May cause an allergic skin reaction.P272, P333+P313
Carcinogenicity Suspected of causing cancer.[5]P201, P202, P308+P313

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a fume hood. If not possible, a respirator with an appropriate organic vapor cartridge is required.[5]

Synthesis and Characterization Protocol

The synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine can be approached via reductive amination or other standard aromatic amine syntheses. Below is a proposed protocol based on established chemical principles.

Proposed Synthesis Workflow

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reduction Reduction cluster_workup Work-up & Purification cluster_analysis Characterization start1 4-Chloro-5-methyl-2-nitroaniline reaction Coupling Reaction (e.g., Buchwald-Hartwig) start1->reaction start2 Aniline start2->reaction reduction Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) reaction->reduction workup Aqueous Work-up Extraction reduction->workup purification Column Chromatography workup->purification analysis NMR, MS, FT-IR Purity (HPLC) purification->analysis

Caption: Proposed synthesis and purification workflow.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a conceptual outline and must be optimized and validated experimentally.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-5-methyl-2-nitroaniline (1 equivalent), a suitable palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).

  • Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Addition of Aniline: Add aniline (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Nitro Group Reduction: Upon completion of the coupling, cool the reaction mixture. Add a reducing agent such as iron powder and a small amount of hydrochloric acid in ethanol.[11] Heat the mixture to 70-80 °C for 2-4 hours until the nitro group is fully reduced.

  • Work-up: Cool the mixture, filter off the solids, and neutralize the filtrate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Final Product: Collect the pure fractions and remove the solvent to yield 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a suitable starting point.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 233.08).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (typically 3300-3500 cm⁻¹) and aromatic C-H and C=C stretches.

Application in Oxidative Hair Dye Formulations

This section provides a protocol for evaluating 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine as a primary intermediate in a model hair dye system.

Mechanism of Oxidative Dyeing

The core of the process is the oxidation of the primary intermediate to a reactive quinonediimine, which then electrophilically attacks a coupler molecule. This is followed by further oxidation to form a stable, colored indoaniline or related dye molecule.[1]

G A Primary Intermediate (4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine) B Quinonediimine (Reactive Intermediate) A->B  H₂O₂ / High pH   D Leuco Dye (Colorless) B->D  Coupling Reaction   C Coupler (e.g., Resorcinol) C->D  Coupling Reaction   E Final Dye Molecule (Colored) D->E  Oxidation  

Caption: General mechanism of oxidative hair dye formation.

Protocol for Hair Swatch Dyeing

Materials:

  • 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (Primary Intermediate)

  • Coupler of choice (see Table 3)

  • Alkalizing agent (e.g., Ammonium hydroxide solution)

  • Oxidizing agent (e.g., 6% Hydrogen peroxide solution)

  • Deionized water

  • Non-ionic surfactant (e.g., Oleth-20)

  • Thickening agent (e.g., Cetearyl alcohol)

  • Bleached human hair swatches

Procedure:

  • Prepare the Dye Base (Part A):

    • In a beaker, combine the primary intermediate (e.g., 1.0% w/w) and the selected coupler (e.g., 1.0% w/w).

    • Add the surfactant, thickener, and deionized water to create a stable cream base.

    • Adjust the pH to 9.5-10.5 using the alkalizing agent. This is a critical step to ensure proper dye penetration and oxidation.[3]

  • Prepare the Developer (Part B):

    • This is typically a stabilized hydrogen peroxide solution (e.g., 6%).

  • Application:

    • Mix Part A and Part B in a 1:1 ratio immediately before application.

    • Apply the mixture evenly to dry hair swatches, ensuring complete saturation.

    • Allow the dye to develop for 30 minutes at room temperature.[13]

  • Rinsing and Drying:

    • Thoroughly rinse the hair swatches with warm water until the water runs clear.

    • Apply a standard conditioner, leave for 2 minutes, and rinse.

    • Allow the swatches to air dry.

  • Evaluation:

    • Visually assess the color of the dyed swatches.

    • For quantitative analysis, use a colorimeter to measure the Lab* color space values.

    • To test for color fastness, subject the swatches to multiple wash cycles and re-measure the color.

Influence of Couplers on Final Color

The choice of coupler is the primary determinant of the final shade. The following table provides a hypothetical guide to the colors that might be achieved.

CouplerCAS NumberPredicted Color Range with 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
Resorcinol 108-46-3Greenish Browns to Ash Tones[1]
m-Aminophenol 591-27-5Reddish Browns to Violets[1]
1-Naphthol 90-15-3Purples to Golden Yellows[1]
2-Methylresorcinol 608-25-3Yellowish Browns
4-Chlororesorcinol 95-88-5Muted Browns and Drab Tones

Conclusion and Future Directions

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine presents an interesting scaffold for the development of new oxidative hair dyes. The protocols outlined in these application notes provide a robust framework for its synthesis, characterization, and evaluation in hair color formulations. Given the anticipated safety profile based on analogous structures, all handling and experimentation must be conducted with stringent safety measures. Future research should focus on obtaining specific toxicological data for this compound, exploring a wider range of couplers to map its full color potential, and investigating its stability and sensitization properties in finished formulations.

References

  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
  • NICHEM Solutions. (2025, December 3). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
  • ChemicalBook. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis.
  • PubChem. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323.
  • Loba Chemie. (2019, January 29). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS CAS-No..
  • PMC.
  • Sigma-Aldrich. 4-Chloro-5-methylbenzene-1,2-diamine AldrichCPR.
  • BLDpharm. 861519-25-7|4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.
  • PMC.
  • OEHHA. 4-Chloro-m-phenylenediamine.
  • Precursors of oxidative hair dyes in hair colouring formul
  • Fisher Scientific. (2019, December 3).
  • Frontiers. (2022, September 19).
  • BLDpharm. 74769-84-9|N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine.
  • Merck Millipore. (2025, March 15).
  • Guidechem. 4-chloro-N1-methyl-N2-phenylbenzene-1,2-diamine.
  • Sigma-Aldrich. 4-Chloro-5-methylbenzene-1,2-diamine AldrichCPR.
  • Science Alert. (2017, December 8). Mechanism of Hair Dying and Their Safety Aspects: A Review.
  • CAMEO Chemicals | NOAA. 4-chloro-o-phenylenediamine - Report.
  • MDPI. (2013, February 13).
  • ECHEMI.
  • Oakwood Chemical. 4-Chloro-5-methylbenzene-1,2-diamine.
  • Chemical Review and Letters. Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.
  • NIST WebBook. 1,2-Benzenediamine, 4-chloro-.
  • ResearchGate. (2026, January 2).
  • Sigma-Aldrich. 5-Chloro-N1-phenylbenzene-1,2-diamine | 68406-47-3.
  • Analytical methods for diagnosis a mixture of narcotic substances in seized m
  • European Commission. (2004, April 23). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing.
  • ResearchGate. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.

Sources

Method

Protocols for the Synthesis of High-Performance Polymers from Phenylenediamine Derivatives: An Application Guide

Abstract This comprehensive guide provides detailed application notes and laboratory protocols for the synthesis of advanced polymers utilizing phenylenediamine derivatives. Phenylenediamines, existing as ortho-, meta-,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the synthesis of advanced polymers utilizing phenylenediamine derivatives. Phenylenediamines, existing as ortho-, meta-, and para-isomers, are versatile building blocks for a range of high-performance polymers, including conductive polymers, aramids (aromatic polyamides), and polyimides.[1] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth methodologies and the scientific rationale behind key experimental steps. We will explore three primary polymerization techniques: oxidative polymerization for conductive polymers, low-temperature solution polycondensation for aramids, and a two-step synthesis for polyimides. Each section includes a detailed protocol, a discussion of the underlying chemistry, characterization techniques, and critical safety considerations.

Introduction: The Versatility of Phenylenediamine Monomers

Phenylenediamine (PDA) isomers are fundamental monomers in modern polymer chemistry. The arrangement of the two amine functionalities on the benzene ring dictates the resulting polymer's structure and, consequently, its properties. p-Phenylenediamine, with its linear and rigid structure, is a key component in highly stable and strong polymers like Kevlar®.[2] The meta-isomer introduces kinks into the polymer chain, leading to materials with different solubility and processing characteristics.[3] The ortho-isomer can participate in unique cyclization reactions, forming heterocyclic structures within the polymer backbone.[4] This guide will provide the necessary protocols to harness the potential of these versatile monomers.

Oxidative Polymerization of Phenylenediamines: Synthesis of Conductive Polymers

Oxidative polymerization is a common method for synthesizing conjugated polymers, which are of great interest for their electronic and optical properties.[4] This process involves the use of an oxidizing agent to initiate the polymerization of monomers like phenylenediamine in an acidic medium.[4][5] The resulting poly(phenylenediamine)s (PPDs) have applications in sensors, anti-corrosion coatings, and electronic devices.[1][4]

Scientific Rationale

The polymerization proceeds via the formation of radical cations from the phenylenediamine monomers, which then couple to form dimers, trimers, and ultimately, the polymer chain. The acidic environment is crucial as it protonates the amine groups, preventing side reactions and promoting a more ordered polymer structure. The choice of oxidant influences the reaction rate and the final properties of the polymer.[4] For instance, ammonium persulfate is a commonly used oxidant due to its high reactivity.[6]

Experimental Protocol: Synthesis of Poly(p-phenylenediamine) (PpPD)

This protocol details the chemical oxidative polymerization of p-phenylenediamine using ammonium persulfate as the oxidant.

Materials:

  • p-Phenylenediamine (pPD)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Methanol

Equipment:

  • 500 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Burette

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In the 500 mL round-bottomed flask, dissolve 1.7 g of p-phenylenediamine in 150 mL of 1M hydrochloric acid. Place the flask in an oil bath and stir the mixture magnetically at room temperature until the monomer is fully dissolved.[6][7]

  • Oxidant Solution Preparation: In a separate flask, prepare the oxidant solution by dissolving 4.0 g of ammonium persulfate in 20 mL of deionized water.[6][7]

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution using a burette over a period of 30 minutes.[4] The reaction mixture will gradually darken, indicating the formation of the polymer.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete polymerization.[4]

  • Polymer Isolation and Purification:

    • Filter the resulting dark precipitate using a Büchner funnel.

    • Wash the collected polymer powder extensively with deionized water to remove any unreacted monomer and oxidant.

    • Subsequently, wash the polymer with methanol to remove oligomers and other impurities.[8]

  • Drying: Dry the purified poly(p-phenylenediamine) powder in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of Poly(phenylenediamine)
Technique Expected Observations
FTIR Spectroscopy Characteristic peaks for C-N stretching, quinoid and benzenoid ring vibrations, and N-H stretching.[4]
UV-Vis Spectroscopy Absorption bands corresponding to π-π* transitions of the benzenoid rings and exciton absorption of the quinoid rings.[9]
Scanning Electron Microscopy (SEM) Provides information on the morphology of the polymer, which can range from granular to nanofibrous structures depending on the synthesis conditions.[4][9]
X-ray Diffraction (XRD) Can reveal the degree of crystallinity of the polymer. Many PPDs are largely amorphous.[4][8]

Diagram of the Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Sol Dissolve pPD in 1M HCl Polymerization Slowly add oxidant to monomer solution Monomer_Sol->Polymerization Oxidant_Sol Prepare (NH4)2S2O8 solution Oxidant_Sol->Polymerization Stirring Stir for 24h at room temperature Polymerization->Stirring Filtration Filter precipitate Stirring->Filtration Washing Wash with H2O and Methanol Filtration->Washing Drying Dry in vacuum oven Washing->Drying Final_Product Final_Product Drying->Final_Product P(pPD) Powder

Caption: Workflow for the oxidative polymerization of p-phenylenediamine.

Aromatic Polyamide (Aramid) Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance.[10] They are synthesized through the polycondensation of an aromatic diamine, such as p-phenylenediamine, with an aromatic diacid chloride.[11] This protocol describes a low-temperature solution polymerization method, which is effective for producing high molecular weight aramids.[10]

Scientific Rationale

The reaction between the highly reactive acid chloride and the amine proceeds rapidly even at low temperatures. A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer.[10] An acid scavenger, such as pyridine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine groups and terminate the polymerization.[10] The use of a salt like lithium chloride (LiCl) can improve the solubility of the polymer in the organic solvent.[10]

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide)

Materials:

  • p-Phenylenediamine (pPD)

  • Terephthaloyl chloride (TCL)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Addition funnel

Procedure:

  • Solvent and Monomer Preparation: In the three-necked flask, dissolve a specific molar amount of p-phenylenediamine and anhydrous LiCl in anhydrous NMP under a nitrogen atmosphere.[10] Stir until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.[10]

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution via an addition funnel.[10]

  • Polymerization: After the addition of the diacid chloride, add a small amount of anhydrous pyridine as an acid scavenger.[10] Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as polymerization progresses.[10]

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.[10]

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.[10]

  • Drying: Dry the purified aramid in a vacuum oven at 80-100°C until a constant weight is achieved.[10]

Characterization of Aramids
Technique Expected Observations
Inherent Viscosity Measured to determine the molecular weight of the polymer. Higher viscosity indicates a higher molecular weight.[12][13]
FTIR Spectroscopy Characteristic peaks for N-H stretching, amide C=O stretching (Amide I band), and N-H bending coupled with C-N stretching (Amide II band).
Thermogravimetric Analysis (TGA) Determines the thermal stability of the polymer, with decomposition temperatures often exceeding 400°C.[10]
Tensile Testing Measures the mechanical properties such as tensile strength and modulus of films or fibers made from the aramid.[14]

Diagram of Aramid Synthesis Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Diamine_Sol Dissolve pPD and LiCl in anhydrous NMP Cooling Cool diamine solution to 0°C Diamine_Sol->Cooling Diacid_Sol Dissolve TCL in anhydrous NMP Addition Slowly add diacid chloride solution Diacid_Sol->Addition Cooling->Addition Polymerization_Step Add pyridine, stir at 0°C, then warm to RT Addition->Polymerization_Step Precipitation Precipitate in Methanol Polymerization_Step->Precipitation Washing Wash with Methanol and Hot Water Precipitation->Washing Drying Dry in vacuum oven Washing->Drying Final_Product Final_Product Drying->Final_Product Aramid Polymer

Caption: Workflow for the synthesis of aromatic polyamides.

Polyimide Synthesis

Polyimides are a class of high-performance polymers with exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them ideal for applications in the aerospace and electronics industries.[15][16] They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step.[15][17]

Scientific Rationale

The first step involves the reaction of a diamine, such as p-phenylenediamine, with a dianhydride, like pyromellitic dianhydride (PMDA), in a polar aprotic solvent to form a soluble poly(amic acid).[15][17] This precursor is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) to high temperatures to drive off water, while chemical imidization uses a dehydrating agent and a catalyst at lower temperatures.[12][16]

Experimental Protocol: Synthesis of a Polyimide from p-Phenylenediamine and Pyromellitic Dianhydride

Materials:

  • p-Phenylenediamine (pPD)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Ice bath

  • Casting plate (e.g., glass)

  • Doctor blade or casting knife

  • High-temperature oven or furnace

Procedure: Step 1: Synthesis of Poly(amic acid)

  • In the three-necked flask, dissolve an equimolar amount of p-phenylenediamine in anhydrous DMAc under a nitrogen atmosphere.[16]

  • Once the diamine has dissolved, slowly add an equimolar amount of pyromellitic dianhydride in small portions to the stirred solution. Maintain the temperature below 30°C to control the exothermic reaction.

  • Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.[12]

Step 2: Imidization (Thermal Method)

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a low-temperature oven (e.g., 80°C) for several hours to slowly remove the solvent.

  • Thermal Imidization: Cure the film by heating it in a high-temperature oven or furnace under a nitrogen atmosphere using a step-wise temperature program, for example:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This gradual heating process ensures complete imidization and prevents film cracking.[16][17]

  • Cooling: After the final heating step, allow the polyimide film to cool slowly to room temperature before removing it from the glass plate.

Characterization of Polyimides
Technique Expected Observations
FTIR Spectroscopy Disappearance of amic acid peaks and appearance of characteristic imide peaks, including asymmetrical and symmetrical C=O stretching, and C-N stretching.[12]
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition temperatures often exceeding 500°C.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is typically very high for aromatic polyimides.[18]
Mechanical Testing Evaluation of the tensile strength, elongation at break, and modulus of the polyimide film.[16]

Diagram of the Two-Step Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Monomer_Mixing Dissolve pPD in DMAc Dianhydride_Addition Slowly add PMDA Monomer_Mixing->Dianhydride_Addition PAA_Formation Stir to form viscous poly(amic acid) solution Dianhydride_Addition->PAA_Formation Film_Casting Cast PAA solution onto glass plate PAA_Formation->Film_Casting Solvent_Removal Dry at 80°C Film_Casting->Solvent_Removal Imidization Cure with step-wise heating to 300°C Solvent_Removal->Imidization Final_Product Final_Product Imidization->Final_Product Polyimide Film

Caption: Workflow for the two-step synthesis of polyimide films.

Safety Precautions for Handling Phenylenediamine Derivatives

Phenylenediamine derivatives are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[19][20] They are also potential skin sensitizers and may cause allergic reactions.[19][20] Therefore, it is imperative to handle these chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[21][22]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[19][21]

  • Handling: Avoid creating dust when handling solid phenylenediamine derivatives.[21][23] Use appropriate tools and techniques for weighing and transferring the chemicals.

  • Storage: Store phenylenediamine derivatives in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[19] Keep containers tightly closed.[21]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[23]

Conclusion

This guide has provided detailed protocols and the underlying scientific principles for the synthesis of three important classes of polymers from phenylenediamine derivatives: conductive poly(phenylenediamine)s, high-strength aramids, and thermally stable polyimides. By following these protocols and adhering to the necessary safety precautions, researchers can effectively synthesize and explore the properties of these advanced materials for a wide range of applications. The versatility of phenylenediamine monomers continues to offer exciting opportunities for the development of novel polymers with tailored properties.

References

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  • Zeus. (n.d.). FOCUS ON POLYIMIDES. Zeus. [Link]

  • Kinetics and mechanism of oxidative polymerization of phenylenediamines. (n.d.). Russian Journal of General Chemistry. [Link]

  • Amer, I., & Young, C. (2018, July 27). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering. [Link]

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  • pH Manipulation: A Facile Method for Lowering Oxidation State and Keeping Good Yield of Poly(m-phenylenediamine) and Its Powerful Ag+ Adsorption Ability. (2011, October 4). Langmuir. [Link]

  • Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhyd rides and Phenylenediamines. (n.d.). J-STAGE. [Link]

  • Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. (2019, April). International Journal of Advanced Scientific Research and Management. [Link]

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  • Poly(phenylenediamine): An effective polymer motif for anticorrosive applications. (2021, June 28). Semantic Scholar. [Link]

  • 1,4-Phenylenediamine. (n.d.). Antibodies. [Link]

  • Synthesis and characterization of new polymers derived from 2-methyl-m-phenylenediamine as an effective adsorbent for cationic dye removal. (2020, November). Arabian Journal of Chemistry. [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co - Taylor & Francis. (2018, July 14). Taylor & Francis Online. [Link]

  • M-phenylenediamine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Phenylenediamine. Carl ROTH. [Link]

  • Preparation of polyimide films via microwave-assisted thermal imidization. (2019, March 5). RSC Publishing. [Link]

  • Polyamide Syntheses. (n.d.). ResearchGate. [Link]

  • Poly(o-phenylenediamine) as an Organic Filler for Enhancing the Mechanical and Antibacterial Performance of Chitosan Films. (2026, February 5). ACS Applied Bio Materials. [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023, August 26). PMC. [Link]

  • EP0744431A2 - Production of aromatic polyamide. (n.d.).
  • Poly(o-phenylenediamine) as an Organic Filler for Enhancing the Mechanical and Antibacterial Performance of Chitosan Films. (2026, February 4). PubMed. [Link]

  • Synthesis, Characterization and Potential Applications of Poly(o-phenylenediamine) based Copolymers and Nanocomposites: A Comprehensive Review. (2021, June 16). ResearchGate. [Link]

  • Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. (n.d.). Macromolecules. [Link]

  • Aromatic polyamide and process for producing same. (n.d.). European Patent Office. [Link]

  • US5416189A - Process for the synthesis of polyamides. (n.d.).
  • Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines. (1997, June 16). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

Sources

Application

Title: A Comprehensive Guide to the Synthesis of Novel Azo Dyes Utilizing 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Azo dyes represent the most diverse and widely utilized class of synthetic colorants, with applications spanning from textiles...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent the most diverse and widely utilized class of synthetic colorants, with applications spanning from textiles to advanced biomedical imaging and chemosensors.[1][2] Their synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of novel azo dyes using the advanced precursor, 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine. By leveraging the unique electronic and structural properties of this diamine, researchers can access a library of new chromophores. This document outlines the core chemical principles, step-by-step experimental procedures for diazotization and coupling, methods for purification and characterization, and critical safety protocols for handling the hazardous intermediates involved.

Scientific Principles and Mechanistic Rationale

The synthesis of azo dyes is a cornerstone of industrial organic chemistry.[3] The process hinges on the formation of a highly reactive diazonium salt, which then acts as a weak electrophile in an aromatic substitution reaction.[4]

The Diazotization Reaction: Selective Transformation

The first critical step is the conversion of a primary aromatic amine to a diazonium salt.[5] This reaction is conducted in a cold, acidic solution with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[6]

The starting material, 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, possesses two distinct amino groups: a primary amine (-NH₂) and a secondary amine (-NH-Ph). Under the acidic and low-temperature conditions of diazotization, only the primary amino group is susceptible to transformation. The secondary amine does not form a stable diazonium salt. This selectivity is the key to the synthesis, allowing the N1-phenyl group to be retained in the final dye structure, influencing its electronic properties and color.

The reaction must be maintained between 0-5 °C, as diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, releasing nitrogen gas.[7][8]

The Azo Coupling Reaction: Building the Chromophore

The resulting diazonium salt is a weak electrophile that readily undergoes a coupling reaction with an activated aromatic ring (the coupling component).[9] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which connects the two aromatic systems and creates an extended conjugated system responsible for the compound's color.[2][10]

The choice of coupling component and the pH of the reaction medium are the primary determinants of the final dye's color and properties:

  • Coupling with Phenols (e.g., 2-Naphthol): This reaction is performed in a mildly alkaline medium (pH 9-10). The alkaline conditions deprotonate the phenol to form the more strongly activating phenoxide ion, which is necessary for the reaction with the weak diazonium electrophile to proceed efficiently.[11][12]

  • Coupling with Anilines (e.g., N,N-Dimethylaniline): This reaction is carried out in a slightly acidic medium (pH 4-5).[11] This pH range is a delicate balance; it must be acidic enough to prevent the diazonium ion from converting to an inactive diazohydroxide, yet not so acidic that it protonates the amino group of the coupling aniline, which would deactivate it towards electrophilic attack.

Visualization of Workflow and Chemistry

The overall process can be visualized as a two-stage workflow leading to the final purified product.

G cluster_0 PART A: Diazotization cluster_1 PART B: Azo Coupling cluster_2 PART C: Isolation & Purification A 1. Dissolve Diamine in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ (aq) Dropwise B->C D 4. Stir for 15 min at 0-5 °C C->D G 7. Add Diazonium Salt Solution Slowly D->G Use Immediately E 5. Prepare Coupling Component Solution F 6. Cool to 0-5 °C E->F F->G H 8. Stir for 30 min at 0-5 °C G->H I 9. Vacuum Filtration J 10. Wash with Cold Water I->J K 11. Recrystallize J->K L 12. Dry & Characterize K->L

Caption: High-level experimental workflow for azo dye synthesis.

The chemical transformation at the heart of this process involves the selective diazotization of the primary amine followed by electrophilic substitution on the coupling partner.

reaction_mechanism start 4-Chloro-5-methyl-N1- phenylbenzene-1,2-diamine diazonium Intermediate Diazonium Salt start->diazonium 1. NaNO₂, HCl 2. 0-5 °C azo_dye Final Azo Dye diazonium->azo_dye pH 9-10 (for phenols) 0-5 °C coupler Coupling Component (e.g., 2-Naphthol) coupler->azo_dye

Caption: Core chemical reaction pathway for azo dye formation.

Experimental Application Protocols

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable, but check manufacturer compatibility), and splash-proof safety goggles.[13] All manipulations should be performed inside a certified chemical fume hood.

  • Handling Aromatic Amines: Primary aromatic amines are toxic and can be carcinogenic.[7] Avoid inhalation of dust and prevent skin contact.[14]

  • Handling Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in a dry, solid state.[8][15] NEVER isolate the solid diazonium salt. Always prepare it in a cold solution (0-5 °C) and use it immediately for the subsequent coupling step.[3][7]

  • Quenching Excess Nitrous Acid: Excess nitrous acid can lead to unwanted side reactions and decrease the stability of the diazonium salt.[16] It can be neutralized by the careful, portion-wise addition of a small amount of urea or sulfamic acid until a starch-iodide paper test is negative (no immediate blue-black color).[7][8]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine(Not found)~246.73Primary amine for diazotization
Hydrochloric Acid (HCl), concentrated7647-01-036.46Use in fume hood
Sodium Nitrite (NaNO₂)7632-00-069.00Prepare fresh aqueous solution
2-Naphthol135-19-3144.17Example phenolic coupling component
N,N-Dimethylaniline121-69-7121.18Example aniline coupling component
Sodium Hydroxide (NaOH)1310-73-240.00For dissolving phenolic couplers
Urea (CH₄N₂O)57-13-660.06For quenching excess nitrous acid
Starch-Iodide PaperN/AN/AFor testing for nitrous acid
Ethanol (for recrystallization)64-17-546.07Purification solvent
Protocol 1: Diazotization of the Diamine
  • In a 250 mL beaker, suspend 2.47 g (10.0 mmol) of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine in 25 mL of water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine salt may precipitate, which is acceptable.[16]

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant magnetic stirring. The temperature must be strictly maintained within this range.[8]

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting solution contains the diazonium salt and should be used immediately.

  • (Optional but Recommended) Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. If an immediate dark blue color appears, add a small amount of urea portion-wise until the test is negative.[7][16]

Protocol 2: Azo Coupling Reactions

2.1: Coupling with 2-Naphthol (Alkaline Conditions)

  • In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.[12]

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.[16]

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

2.2: Coupling with N,N-Dimethylaniline (Acidic Conditions)

  • In a 400 mL beaker, dissolve 1.21 g (10.0 mmol) of N,N-dimethylaniline in 20 mL of 1M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution.

  • Maintain the pH of the reaction mixture between 4-5 by adding a 10% sodium carbonate solution as needed.

  • A colored precipitate will form. Continue stirring the mixture in the ice bath for 30 minutes.

Protocol 3: Isolation and Purification
  • Collect the precipitated crude azo dye by vacuum filtration using a Büchner funnel.[16]

  • Wash the solid on the filter with several portions of cold water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude dye by recrystallization. A common solvent system is an ethanol/water mixture.[1] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization of Synthesized Dyes

The identity and purity of the synthesized azo dyes should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups. Look for a characteristic stretching vibration for the azo group (-N=N-) typically in the region of 1400-1500 cm⁻¹.[10][17]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol, DMSO). The λmax provides information about the electronic structure of the chromophore.[18][19]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the complete chemical structure of the dye and confirm its purity.[18][19]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH during coupling.3. Incomplete diazotization.1. Strictly maintain temperature at 0-5 °C during diazotization and coupling.[8]2. Check and adjust the pH of the coupling reaction to the optimal range (9-10 for phenols, 4-5 for anilines).[11]3. Ensure a slight excess of NaNO₂ is used and test with starch-iodide paper.[16]
Dull or Incorrect Color 1. Impure starting materials.2. Side reactions due to excess nitrous acid or incorrect pH.[16]1. Use high-purity, recrystallized starting materials.2. Quench excess nitrous acid with urea before coupling.[7] Ensure precise pH control during the coupling step.
Tarry/Oily Product 1. Reaction temperature was too high.2. Product is impure.1. Maintain low temperatures throughout the synthesis.2. Attempt purification by recrystallization from a different solvent system or by column chromatography.

References

  • Thakuri, B., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. Available at: [Link]

  • CK-12 Foundation. (2026). Diazonium Salts. Available at: [Link]

  • Gup, R., & Kirkan, B. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Dyes and Pigments.
  • NPTEL. Lecture 16 Aromatic Diazonium Salts. Available at: [Link]

  • ResearchGate. (2016). Coupling with diazonium salt?. Available at: [Link]

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. IMR Press.
  • Al-Ayed, A. S., et al. (2022). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Emerald Publishing.
  • University of the West Indies. Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Available at: [Link]

  • Williams, D. A., et al. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Azo Coupling. Available at: [Link]

  • Slideshare. (2015). Diazotisation and coupling reaction. Available at: [Link]

  • Issa, Y. M., et al. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Science World Journal. (2020). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
  • AL-RUBAIE, L. A. R., & MHESSN, R. J. (2011).
  • ACS Publications. (2023).
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
  • Intersafety. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • NIH Office of Research Services. Chemical Safety Guide, 5th Ed. Available at: [Link]

  • University of New Brunswick. The Synthesis of Azo Dyes. Available at: [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. Available at: [Link]

  • Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available at: [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020).
  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system. The Royal Society of Chemistry.
  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
  • Organic Syntheses. Benzenediazonium, o-carboxy-, hydroxide. Available at: [Link]

Sources

Method

Electrophilic aromatic substitution mechanism for N-phenyl phenylenediamines

Executive Summary This guide details the mechanistic principles and experimental protocols for performing Electrophilic Aromatic Substitution ( ) on N-phenyl-p-phenylenediamines (N-PPDs). These compounds serve as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mechanistic principles and experimental protocols for performing Electrophilic Aromatic Substitution (


) on N-phenyl-p-phenylenediamines (N-PPDs). These compounds serve as critical scaffolds in the synthesis of pharmaceutical intermediates, antioxidant additives (e.g., 6PPD), and oxidative hair dyes. Due to the high electron density of the phenylenediamine core, these substrates are prone to oxidation and uncontrolled polysubstitution. This note provides a controlled methodology to achieve regioselective functionalization, validated by mechanistic theory and rigorous analytical protocols.

Mechanistic Foundation

Electronic Structure & Activation

N-phenyl-p-phenylenediamine consists of two aromatic rings bridged by a secondary amine.

  • Ring A (Phenylenediamine core): Contains two nitrogen substituents (one secondary bridging amine, one primary/secondary terminal amine). This ring is hyper-activated toward electrophiles.

  • Ring B (N-Phenyl ring): Contains only one nitrogen substituent. It is activated but significantly less reactive than Ring A.

The Regioselectivity Rule: Under kinetic control, electrophilic attack occurs preferentially on Ring A at the positions ortho to the strongest activating group (usually the terminal amine, depending on substitution).

The Mechanism

The reaction proceeds via the standard addition-elimination pathway, but the stability of the intermediate is the governing factor.

  • Generation of Electrophile (

    
    ):  The Lewis acid or proton source generates the active species (e.g., 
    
    
    
    ,
    
    
    ).
  • Formation of

    
    -Complex (Wheland Intermediate):  The 
    
    
    
    -electrons of Ring A attack
    
    
    . The resulting carbocation is stabilized by resonance donation from the nitrogen lone pairs.
  • Re-aromatization: A base removes the proton from the

    
     hybridized carbon, restoring aromaticity.[1]
    

Critical Challenge: The oxidation potential of N-PPDs is low. Strong electrophiles (especially nitrating agents) act as oxidants, converting the diamine into a Quinone Diimine (QDI) species rather than substituting the ring.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways: Productive Substitution vs. Oxidative Degradation.

PPD_Reaction_Pathways Start N-Phenyl-p-Phenylenediamine (Substrate) SigmaComplex σ-Complex (Resonance Stabilized) Start->SigmaComplex Slow Step (k1) + E+ Oxidation Oxidative Pathway (Side Reaction) Start->Oxidation Single Electron Transfer (If Oxidizing Agent used) Electrophile Electrophile (E+) (e.g., Br+, NO2+) Product Substituted Product (Ring A Functionalized) SigmaComplex->Product Fast Step (k2) - H+ QDI Quinone Diimine (QDI) Oxidation->QDI Tars Polymeric Tars (Degradation) QDI->Tars Polymerization

Figure 1: Mechanistic bifurcation between electrophilic substitution and oxidative degradation.

Experimental Protocols

Protocol A: Regioselective Bromination of N-Phenyl-p-Phenylenediamine

Objective: To introduce a bromine atom on the activated Ring A without oxidizing the amine. Strategy: Transient protection of the primary/secondary amines is often required to lower the oxidation potential and prevent N-bromination. However, for N-phenyl derivatives, careful temperature control can allow direct substitution.

Reagents:

  • N-Phenyl-p-phenylenediamine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Source of

    
     without strong oxidation.
    
  • Dimethylformamide (DMF) or Acetonitrile (Solvent)

  • Sodium Sulfite (Quenching agent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of N-phenyl-p-phenylenediamine in 20 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
    • Expert Insight: Avoid halogenated solvents (DCM/Chloroform) if radical pathways are suspected, though they are standard for ionic mechanisms. DMF promotes the ionic solubility of NBS.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

    • Reasoning: Low temperature suppresses the single-electron transfer (SET) oxidation pathway, favoring the polar

      
       mechanism.
      
  • Addition: Dissolve NBS (10.5 mmol) in 10 mL DMF. Add this solution dropwise over 30 minutes.

    • Observation: The solution may darken slightly due to transient radical formation; deep purple/black indicates QDI formation (bad).

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice water containing 1g Sodium Sulfite.

    • Chemistry: Sulfite reduces any trace oxidized species (QDI) back to the amine and quenches unreacted bromine.

  • Isolation: Extract with Ethyl Acetate (3x 50 mL). Wash organic layer with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Protocol B: Nitration via Protection Strategy

Objective: To introduce a nitro group. Direct nitration with


 is impossible due to immediate oxidation.
  • Protection: React substrate with Acetic Anhydride (1.1 eq) in DCM to form the Acetamide. This deactivates the ring slightly and protects the nitrogen.

  • Nitration: Treat the acetamide with fuming

    
     in Acetic Acid at 0°C.
    
    • Regioselectivity:[3][4][5][6] The acetamide directs ortho to itself on Ring A.

  • Deprotection: Reflux in ethanolic HCl to remove the acetyl group.

Data Presentation & Analysis

Table 1: Comparative Reactivity of Sites

PositionElectronic EnvironmentReactivity toward

Predicted Product
Ring A (Ortho to NH2) Highly Activated (+M effect of two N)High Major Product
Ring A (Meta) Deactivated relative to OrthoLowTrace
Ring B (Para) Activated by single NModerateMinor Product
N-H (Amine) NucleophilicHigh (Reversible)N-Substituted (Side product)

Analytical Validation (HPLC-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 290 nm.

  • Mass Spec: ESI+ Mode. Look for

    
     of the mono-brominated species (M+79/81 pattern).
    
  • Criteria: The QDI oxidation product will appear at a distinct retention time (usually less polar) and mass (

    
    ).
    

References

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms . Carey, F. A., & Sundberg, R. J. Springer. Link

  • Electrophilic Aromatic Substitution: Theory and Practice . Taylor, R. Wiley. Link

  • Oxidation of p-Phenylenediamines: Kinetics and Mechanism . Journal of the American Chemical Society.[7] Link

  • Synthesis and Properties of 6PPD-Quinone . Environmental Science & Technology. Link

  • Regioselectivity in the Halogenation of Aromatic Amines . Journal of Organic Chemistry. Link

Sources

Application

Application Note: Advanced Handling and Storage of Light-Sensitive Aromatic Diamines

Abstract Aromatic diamines (e.g., p-phenylenediamine, o-phenylenediamine, and their derivatives) are critical intermediates in the synthesis of high-performance polymers, dyes, and pharmaceutical compounds.[1] However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aromatic diamines (e.g., p-phenylenediamine, o-phenylenediamine, and their derivatives) are critical intermediates in the synthesis of high-performance polymers, dyes, and pharmaceutical compounds.[1] However, their high susceptibility to photo-oxidative degradation presents a significant challenge to reproducibility. This guide outlines the mechanistic causes of degradation and provides a rigorous, field-proven protocol for the storage, handling, and quality control of these sensitive reagents.

The Chemistry of Degradation: Why It Happens

To handle diamines effectively, one must understand the enemy: Photo-oxidative Coupling .

Unlike simple aliphatic amines, aromatic diamines possess a conjugated


-system that lowers the ionization potential of the amino groups. Upon exposure to UV/visible light (specifically wavelengths <500 nm) and atmospheric oxygen, these compounds undergo a radical-mediated oxidation cascade.
Mechanism of Action[2]
  • Initiation: Light energy excites the diamine, facilitating the transfer of an electron to an acceptor (often

    
    ), generating a radical cation.
    
  • Propagation: The radical cation loses a proton to form a semiquinone radical, which further oxidizes to a Quinone Diimine (QDI) .

  • Polymerization (The "Black Tar" Effect): QDI is highly electrophilic. It reacts with unoxidized diamine molecules (Michael addition) to form dimers (Bandrowski’s Base), trimers, and eventually insoluble, dark-colored oligomers.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation pathway of p-phenylenediamine (PPD) as a model system.

G PPD p-Phenylenediamine (Colorless) Radical Radical Cation Intermediate PPD->Radical Oxidation Light hv (Light) + O2 Light->Radical QDI Quinone Diimine (Unstable Electrophile) Radical->QDI - 2H+ / - e- Bandrowski Bandrowski's Base (Dark Trimer) QDI->Bandrowski + PPD (Coupling) Polymer Insoluble Polymers Bandrowski->Polymer Oligomerization

Figure 1: Photo-oxidative degradation pathway of p-phenylenediamine leading to colored impurities.

Storage Architecture: The Three-Tier System

Standard "cool and dry" advice is insufficient for high-purity applications. We utilize a Three-Tier Storage Protocol based on usage frequency.

Table 1: Storage Specifications
ParameterTier 1: Working Stock Tier 2: Reserve Stock Tier 3: Archive/Reference
Usage Frequency Daily/WeeklyMonthly> 6 Months
Temperature 4°C (Refrigerator)-20°C (Freezer)-80°C (Deep Freeze)
Container Amber borosilicate glass with Teflon-lined capAmber glass, vacuum-sealed in aluminized Mylar bagFlame-sealed glass ampoule
Headspace Gas Argon (Ar)Argon (Ar)Vacuum or Argon
Desiccant Silica gel packet in secondary containmentActive molecular sieves in secondary containmentN/A

Critical Control Point: Do NOT use nitrogen (


) for high-sensitivity diamines if Argon (

) is available. Argon is denser than air and forms a "blanket" over the crystals, whereas Nitrogen mixes more readily with air, offering less effective protection in repeatedly opened containers.

Protocol: The "Inert-Blanket" Dispensing Method

Objective: Weigh and dispense light-sensitive diamines without exposing the bulk material to atmospheric moisture or oxygen.

Reagents & Equipment[2][3][4][5][6]
  • Source Material: Light-sensitive diamine (e.g., o-phenylenediamine).

  • Gas Source: Argon tank with a low-flow regulator and a handheld nozzle (or inverted funnel).

  • Lighting: Red LED or filtered amber light (cut-off <500 nm).

  • PPE: Double nitrile gloves (see Safety section).

Step-by-Step Methodology
  • Environment Prep:

    • Dim overhead lights. Switch on local amber/red task lighting.

    • Why? This eliminates the photons required for the initiation step of photo-oxidation.

  • Equilibration:

    • Remove the container from cold storage. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold bottle introduces condensation. Water catalyzes the hydrolysis of imines and accelerates degradation.

  • The Argon Blanket:

    • Place the receiving vessel (weigh boat or flask) on the balance.

    • Position the Argon nozzle above the balance, creating a gentle cascade of inert gas.

    • Open the source container.[2] Immediately direct a gentle stream of Argon into the source bottle headspace.

  • Transfer:

    • Using a clean, anti-static spatula, transfer the required amount.

    • Self-Validation: If the crystals appear dark brown or purple (for PPD) or red (for OPD), the surface is oxidized. Discard the top layer or recrystallize.

  • Resealing:

    • Flood the source container headspace with Argon for 10 seconds.

    • Cap immediately and tightly.[3]

    • Wrap the cap junction with Parafilm to prevent oxygen diffusion during storage.

Workflow Diagram

Handling Start Start: Remove from Cold Storage Warm Warm to Room Temp (Prevent Condensation) Start->Warm Gas Establish Argon Blanket (Displace O2) Warm->Gas Inspect Visual Inspection: Is material discolored? Gas->Inspect Weigh Weigh under Red Light Inspect->Weigh No (White/Pale) Purify STOP: Recrystallize Inspect->Purify Yes (Dark/Purple) Seal Purge Headspace & Seal Weigh->Seal

Figure 2: Decision tree for the inert handling of sensitive diamines.

Quality Control & Rescue Strategies

QC Check: The "Color Test"

While HPLC is definitive, a visual check is the first line of defense.

  • Pure PPD: White to pale pink crystals.

  • Pure OPD: White to pale yellow crystals.

  • Compromised: Dark purple, brown, or black crust.

Quantitative QC: Dissolve 10 mg in degassed methanol. Measure absorbance at 450-500 nm (typical QDI absorption band).

  • Acceptance Criteria: Absorbance < 0.05 AU (compound specific, establish baseline with fresh standard).

Rescue Protocol (Recrystallization)

If your diamine has oxidized (darkened), do not discard valuable bulk material.

  • Dissolve: Dissolve the impure diamine in a minimum amount of hot ethanol or water (containing 1% sodium dithionite,

    
    , as a reducing agent to reverse minor oxidation).
    
  • Filter: Hot filter to remove insoluble oligomers (the "black tar").

  • Crystallize: Cool slowly in the dark.

  • Dry: Vacuum dry under Argon.

Safety & Toxicology (E-E-A-T)

Warning: Aromatic diamines are potent sensitizers and readily permeate standard latex gloves.

  • Permeation Hazard: Diamines can pass through nitrile gloves in <15 minutes upon direct contact.

  • Mitigation: Use Laminate Film (Silver Shield/4H) gloves for spill cleanup or bulk handling. For standard weighing, use double-gloving (Nitrile over Nitrile) and change immediately if splashed.

  • Toxicity: Many are suspect carcinogens and very toxic to aquatic life (H410).[4] All waste must be segregated into "Toxic Organic" streams, not general solvent waste.

References

  • Chrisholm, M. et al. (2020). Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines. Journal of Physical Chemistry A. (Context: Radical formation mechanism).

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: p-Phenylenediamine. (Context: Safety and PPE standards).

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Occupational Health Guideline for p-Phenylenediamine. (Context: Permeation and exposure limits).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • University of Notre Dame Risk Management. (2024). SOP: Handling Time Sensitive Chemicals. (Context: Storage of oxidizable aromatics).

Sources

Method

Application Notes and Protocols for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial applications of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial applications of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine. This document outlines the compound's role as a versatile chemical intermediate and provides detailed, field-proven protocols for its utilization in the synthesis of high-performance polymers and biologically active heterocyclic compounds. The causality behind experimental choices is elucidated to ensure both scientific integrity and practical applicability.

Introduction: A Versatile Aromatic Diamine Building Block

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is an ortho-phenylenediamine derivative with significant potential as a monomer and chemical intermediate. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a phenyl group, imparts specific solubility, reactivity, and thermal characteristics to the resulting macromolecules and heterocyclic systems. Aromatic diamines are foundational in the production of a wide array of industrial chemicals, from high-performance polymers to pharmaceuticals.[1][2] This guide explores the practical applications of this specific diamine, focusing on its utility in polymer chemistry and medicinal chemistry.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is presented in Table 1.

PropertyValueReference
CAS Number 861519-25-7[3]
Molecular Formula C₁₃H₁₃ClN₂[3]
Molecular Weight 232.71 g/mol [3]
Appearance Expected to be a solid, from off-white to brown, typical of aromatic diamines.[4]
Solubility Expected to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[5]

Handling and Storage: Aromatic diamines can be sensitive to air and light, leading to oxidation and discoloration.[4] It is recommended to store 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Application in Polymer Synthesis: Crafting High-Performance Materials

The presence of two nucleophilic amine groups allows 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine to be a key monomer in polycondensation reactions. The rigidity of the aromatic backbone, coupled with the specific substituents, can be leveraged to synthesize polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Synthesis of High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance.[1] The following protocol describes a low-temperature solution polymerization method, which is well-suited for reactive aromatic monomers.

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polymerization

G

Caption: Workflow for Aromatic Polyamide Synthesis.

Materials:

  • 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

  • Isophthaloyl chloride (or another aromatic diacid chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl), dried

  • Methanol

  • Three-necked flask with mechanical stirrer, nitrogen inlet, and drying tube

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve a precise molar amount of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine and LiCl (typically 5% w/v of the solvent) in anhydrous NMP. Stir under a gentle nitrogen stream until all solids are dissolved.[1][6]

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. The diacid chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.[1][6]

  • Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity indicates polymer formation.[1]

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then hot water to remove unreacted monomers, LiCl, and NMP.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality and Insights:

  • Low Temperature: This minimizes side reactions and allows for the formation of high molecular weight polymers from reactive monomers.

  • LiCl: The addition of LiCl improves the solubility of the resulting aromatic polyamide in the NMP solvent, preventing premature precipitation and allowing for higher molecular weights to be achieved.[6]

  • Substituent Effects: The chloro and methyl groups on the diamine can enhance the solubility of the resulting polyamide in organic solvents. The bulky phenyl group may decrease chain packing, potentially leading to a more amorphous polymer with a lower melting point but improved processability compared to unsubstituted aromatic polyamides.

Synthesis of Thermally Stable Polyimides

Polyimides are known for their outstanding thermal stability, chemical resistance, and dielectric properties.[5][7] They are synthesized through the reaction of a diamine with a dianhydride.

Protocol 2: Two-Step Synthesis of Polyimide

G

Caption: Two-Step Polyimide Synthesis Workflow.

Materials:

  • 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Glass plates

  • Programmable oven

Procedure:

  • Poly(amic acid) Synthesis: In a flask under a nitrogen atmosphere, dissolve 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine in anhydrous DMAc. Add an equimolar amount of the dianhydride in small portions with stirring. Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.[5][8]

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate.

  • Thermal Imidization: Place the coated glass plate in a programmable oven. Heat in a staged manner (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to facilitate the cyclodehydration to the polyimide.[8]

  • Film Recovery: After cooling, the resulting polyimide film can be carefully removed from the glass substrate.

Causality and Insights:

  • Two-Step Process: This method allows for the formation of a processable poly(amic acid) precursor, which can be cast into films or coatings before being converted to the final, often insoluble and intractable, polyimide.[5]

  • Staged Heating: Gradual heating is crucial to ensure the complete removal of the solvent and the water generated during imidization without creating defects in the final film.

  • Substituent Effects: The presence of the chloro, methyl, and phenyl groups can disrupt the planarity of the polyimide backbone, potentially leading to increased solubility in organic solvents and a lower glass transition temperature compared to polyimides derived from less substituted diamines.

Application in Medicinal Chemistry: Synthesis of Benzimidazoles

The 1,2-diamine functionality is a key pharmacophore for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[9][10]

Protocol 3: Synthesis of 2-Substituted Benzimidazoles

G

Caption: General Workflow for Benzimidazole Synthesis.

Materials:

  • 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

  • A carboxylic acid (e.g., formic acid, acetic acid) or an aldehyde

  • Catalyst (if required, e.g., a mineral acid)

  • Solvent (e.g., water, ethanol)

  • Sodium hydroxide solution (for neutralization)

Procedure (using a carboxylic acid):

  • Reaction Setup: In a round-bottomed flask, combine 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine with an excess of the chosen carboxylic acid (e.g., 1.5 equivalents of 90% formic acid).[2]

  • Heating: Heat the mixture, for instance, in a water bath at 100°C for 2 hours.[2]

  • Neutralization: After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[2]

  • Isolation: The crude benzimidazole product will precipitate and can be collected by suction filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Causality and Insights:

  • Condensation and Cyclization: The reaction proceeds via an initial condensation between one of the amine groups of the diamine and the carbonyl group of the carboxylic acid or aldehyde, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[9][11]

  • Versatility: This is a general and robust method for preparing a wide variety of 2-substituted benzimidazoles by simply changing the carboxylic acid or aldehyde starting material.[2][12]

  • Potential Biological Activity: The resulting benzimidazole derivatives, bearing the specific substitution pattern of the starting diamine, can be screened for various pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

Conclusion

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a valuable and versatile building block for both materials science and medicinal chemistry. Its unique substitution pattern offers opportunities to fine-tune the properties of resulting polymers and heterocyclic compounds. The protocols provided herein serve as a practical starting point for researchers to explore the full potential of this promising chemical intermediate. Further optimization of reaction conditions may be necessary depending on the specific synthetic targets.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine.
  • Organic Chemistry Frontiers. (n.d.). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Publishing.
  • Organic Syntheses Procedure. (n.d.). Benzimidazole.
  • PMC. (2025, October 6).
  • RSC Publishing. (2018, September 12). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
  • Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE.
  • MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • ACS Publications. (2020, July 30).
  • ChemicalBook. (n.d.). N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis.
  • MDPI. (2023, February 1). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
  • Wikipedia. (n.d.). o-Phenylenediamine.
  • Zeus. (n.d.). FOCUS ON POLYIMIDES.
  • Taylor & Francis. (2020, September 30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines.
  • VTechWorks. (n.d.).
  • PMC. (2023, August 26).
  • Polymer Chemistry (RSC Publishing). (2022, May 16). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. DOI:10.1039/D2PY00189F.
  • SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • Wisdom Lib. (2025, March 6). O-phenylenediamine: Significance and symbolism.
  • RSC Publishing. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • LOCKSS. (2011, August 30). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][13]DIAZEPINES Magd.

  • BLDpharm. (n.d.). 861519-25-7|4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized aromatic amines. 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is an electron-rich N-phenyl-o-phenylenediamine derivative. While this electron density makes it a highly versatile building block, it also drastically lowers the activation energy for auto-oxidation.

Mastering the handling of this compound requires moving beyond basic "store in the dark" advice. You must implement a thermodynamically sound, multi-faceted approach to suppress the radical mechanisms that drive its degradation. Below is our definitive troubleshooting guide and self-validating protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my colorless solution of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine turn dark brown or black shortly after preparation? A: This discoloration is the visual hallmark of auto-oxidation and subsequent polymerization. The amino groups donate significant electron density to the aromatic ring, making the molecule highly susceptible to losing an electron. The oxidation proceeds via a two-electron pathway:

  • The diamine undergoes a single-electron transfer (facilitated by dissolved O₂ or trace metals) to form a highly reactive semiquinonediimine radical cation[1].

  • This intermediate rapidly deprotonates and loses a second electron to form a quinonediimine[1].

  • Quinonediimines are highly electrophilic and immediately undergo self-coupling or hydrolysis reactions, generating the dark, polyaniline-like polymeric species that cause the brown/black discoloration[2],[3].

OxidationMechanism A 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (Colorless) B Semiquinonediimine Radical Cation (Reactive Intermediate) A->B -1e⁻ (O₂, Trace Metals) C Neutral Semiquinone Radical B->C -H⁺ (Fast) D Quinonediimine (Colored) C->D -1e⁻ E Polymeric Products (Dark Brown/Black) D->E Coupling / Hydrolysis

Electrochemical oxidation pathway of phenylenediamines to polymeric products.

Q2: I sparged my solvent with Argon, but the solution still degrades over time. What am I missing? A: While displacing dissolved oxygen is critical[4], it is rarely sufficient on its own because the initial single-electron oxidation is catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or present in lower-grade solvents. To halt this, you must introduce a chelating agent. For example, the OSHA analytical method for handling highly unstable ortho-phenylenediamines specifically mandates extraction with an aqueous EDTA solution, which drastically improves the stability of the ortho-isomer by sequestering catalytic metals[5].

Q3: Can I adjust the pH to stop the oxidation entirely? A: Yes, pH control is one of the most thermodynamically effective stabilization strategies[6]. By lowering the pH below the pKa of the amine groups (typically pH < 3), the amines become protonated (-NH₃⁺). This protonation ties up the lone pair of electrons, drastically reducing the electron density on the aromatic ring and raising the oxidation potential to a level where auto-oxidation is completely suppressed. However, you must verify that the protonated salt form remains soluble in your chosen solvent and does not interfere with your downstream assays.

Part 2: Quantitative Data & Optimization

To design an effective stabilization buffer, you must combine strategies that address different stages of the degradation pathway.

Table 1: Impact of Stabilization Parameters on Phenylenediamine Solution Integrity

Stabilization StrategyMechanistic FunctionRelative Oxidation Rate*Recommended Working Concentration
Unprotected Control (Air) Direct auto-oxidation by dissolved O₂100% (Baseline)N/A
Argon Sparging (15 min) Displacement of dissolved O₂< 5%Continuous headspace blanket
EDTA Addition Chelation of catalytic trace metals~ 15%0.1 - 1.0 mM
Ascorbic Acid / DTT Sacrificial one-electron reductant< 2%1 - 5 mM
Acidification (pH < 3) Amine protonation (raises oxidation potential)< 1%0.1 M HCl or H₂SO₄

*Rates are estimated based on accelerated aging studies of ortho-phenylenediamine derivatives monitored via UV-Vis spectroscopy at 510 nm.

Part 3: Self-Validating Experimental Protocol

Do not rely on assumptions when working with air-sensitive amines. The following protocol is designed as a self-validating system , meaning each step includes a measurable checkpoint to guarantee the integrity of the environment before proceeding.

PrepWorkflow A Solid Diamine B Degas Solvent (Ar/N₂ Purge) A->B C Add 1 mM EDTA & Ascorbic Acid B->C D Dissolve Diamine Under Inert Gas C->D E Adjust pH < 4 (If compatible) D->E F Store Dark at -20°C E->F

Step-by-step workflow for preparing stable air-sensitive diamine solutions.

Protocol: Preparation of Ultra-Stable Diamine Stock Solutions

Step 1: Rigorous Solvent Deoxygenation

  • Action: Purge your selected solvent (e.g., ethanol or LC-MS grade water) with high-purity Argon for a minimum of 15 minutes to displace dissolved oxygen[4].

  • Validation Checkpoint: Insert a calibrated Dissolved Oxygen (DO) probe into the solvent. Do not proceed until the DO reading stabilizes below 0.1 mg/L .

Step 2: Additive Integration

  • Action: While maintaining a positive Argon pressure, dissolve 1.0 mM EDTA and 2.0 mM Ascorbic Acid into the degassed solvent.

  • Validation Checkpoint: The solvent must remain perfectly clear. Measure the baseline absorbance using a UV-Vis spectrophotometer at 510 nm; it should read exactly 0.000.

Step 3: Compound Dissolution

  • Action: Rapidly transfer the solid 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine into the solvent. Seal the vessel and stir gently under the Argon blanket until fully dissolved.

  • Validation Checkpoint: Perform a visual inspection against a stark white background. The solution should be completely colorless. Any yellow or faint brown tint indicates a compromised inert atmosphere or pre-oxidized solid stock.

Step 4: pH Adjustment (Application Dependent)

  • Action: If your downstream application tolerates acidic conditions, adjust the solution to pH < 3 using degassed 0.1 M HCl[6].

  • Validation Checkpoint: Confirm the final pH using a micro-pH probe. Ensure no precipitation occurs upon acidification, which would indicate the formation of an insoluble hydrochloride salt.

Step 5: Storage

  • Action: Aliquot the solution into amber glass vials (to prevent photo-oxidation) flushed with Argon. Seal with PTFE-lined septa and store at -20°C.

References

1.[2] p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. uco.es. URL: 2.[1] The electrochemical oxidation of phenylenediamines. ResearchGate. URL: 3.[6] Preventing oxidation of the aniline group during complexation. Benchchem. URL: 4.[5] m-, o-, and p-Phenylenediamine - OSHA. osha.gov. URL: 5.[4] How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. URL: 6.[3] Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. nih.gov. URL:

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline

Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-N-phenyl-1,2-benzenediamine, a critical intermediate in pharmaceutical and materials science. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-N-phenyl-1,2-benzenediamine, a critical intermediate in pharmaceutical and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers and drug development professionals improve the yield and purity of the reduction of 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[1] However, the presence of other reducible functional groups, such as the chloro-substituent in 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline, presents a significant challenge in achieving high chemoselectivity. This guide will address common issues encountered during this specific reduction and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the reduction of 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline?

Low yields can stem from several factors, including incomplete reaction, formation of side products, and dehalogenation of the starting material. Poor solubility of the nitro compound can also significantly hinder the reaction rate.[2] It's also crucial to ensure the starting material is pure and accurately weighed for a reliable yield calculation.[3]

Q2: I'm observing significant dehalogenation of my starting material. What can I do to minimize this side reaction?

Dehalogenation is a common issue when reducing halogenated nitroarenes, especially with highly active catalysts like palladium on carbon (Pd/C) and hydrogen gas.[3] To mitigate this, consider the following:

  • Switch to a milder reducing system: Iron-based systems (e.g., Fe/NH4Cl) are known for their excellent chemoselectivity and high tolerance for halogens.[3][4]

  • Use a different catalyst: Raney Nickel is often a good alternative to Pd/C for substrates where dehalogenation is a concern.[4]

  • Employ transfer hydrogenation: Using a hydrogen donor like hydrazine hydrate with Pd/C is often milder than using hydrogen gas and can be highly selective.[3][5]

Q3: My reaction seems to be incomplete, even after extended reaction times. What could be the problem?

Incomplete reactions are often due to issues with the catalyst, reagents, or reaction conditions.[2]

  • Catalyst Activity: Ensure your catalyst is fresh and active. Catalysts can lose activity over time or due to improper storage.[2] Consider increasing the catalyst loading.

  • Reagent Quality: Use fresh, high-quality reducing agents. For example, sodium dithionite can decompose upon storage.[2]

  • Solubility: Poor solubility of the starting material can significantly slow down the reaction.[2] Consider using a co-solvent system to improve solubility.

  • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[2]

Q4: I'm seeing a number of side products in my reaction mixture. How can I improve the selectivity?

The formation of intermediates like nitroso, azoxy, and azo compounds is a common challenge.[2] To favor the complete reduction to the desired diamine:

  • Ensure sufficient reducing agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.[2]

  • Control the temperature: Exothermic reactions can lead to localized overheating, promoting side product formation.[2]

  • Choose the right catalyst: The choice of catalyst can significantly influence selectivity.[6]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Yield and Incomplete Conversion

Possible Causes:

  • Inactive or insufficient catalyst.

  • Poor quality or insufficient amount of reducing agent.

  • Low solubility of the starting material.

  • Sub-optimal reaction temperature or pressure.

Troubleshooting Workflow:

G start Low Yield / Incomplete Conversion catalyst Check Catalyst Activity & Loading start->catalyst reagent Verify Reducing Agent Quality & Stoichiometry start->reagent solubility Assess Starting Material Solubility start->solubility conditions Optimize Reaction Conditions (Temp, Pressure) start->conditions outcome1 Increase Catalyst Loading or Use Fresh Catalyst catalyst->outcome1 outcome2 Use Fresh Reducing Agent in Sufficient Excess reagent->outcome2 outcome3 Change Solvent or Use Co-solvent System solubility->outcome3 outcome4 Systematically Vary Temperature and/or Pressure conditions->outcome4

Troubleshooting Decision-Making for Low Yield.

Problem 2: Significant Formation of Dehalogenated Byproduct

Possible Causes:

  • Overly reactive catalyst (e.g., Pd/C with H₂).

  • Harsh reaction conditions (high temperature or pressure).

  • The nature of the halogen substituent (C-Cl bond is generally more stable than C-Br or C-I).[3]

Troubleshooting Workflow:

G start Dehalogenation Observed catalyst_choice Evaluate Catalyst System start->catalyst_choice conditions Review Reaction Conditions start->conditions outcome1 Switch to Milder System (e.g., Fe/NH4Cl) catalyst_choice->outcome1 outcome2 Use Raney Nickel instead of Pd/C catalyst_choice->outcome2 outcome3 Employ Transfer Hydrogenation (e.g., Pd/C, Hydrazine) catalyst_choice->outcome3 outcome4 Lower Reaction Temperature and/or Pressure conditions->outcome4

Decision Tree for Minimizing Dehalogenation.

Experimental Protocols

Here are detailed, step-by-step methodologies for the reduction of 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline.

Method 1: Catalytic Hydrogenation with Pd/C (Standard Method)

This is a common method but may lead to dehalogenation. Careful monitoring is crucial.

Materials:

  • 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Method 2: Chemoselective Reduction with Iron and Ammonium Chloride (Optimized for Halogenated Substrates)

This method is often preferred for halogenated nitroarenes to avoid dehalogenation.[3]

Materials:

  • 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Filter aid (e.g., Celite)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline (1.0 mmol), ethanol (10 mL), and water (2.5 mL).[3]

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents) to the solution.[3]

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Celite pad to remove the iron salts. Wash the pad thoroughly with ethanol.[3]

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified.

Data Presentation

The following table summarizes typical outcomes for different reduction methods. Note that yields are highly substrate and condition-dependent.

Reduction MethodCatalyst/ReagentTypical Yield RangeKey AdvantagesPotential Issues
Catalytic HydrogenationH₂/Pd/C60-95%High efficiency, clean workup.[4]Risk of dehalogenation.[3][4]
Transfer HydrogenationHydrazine/Pd/C70-98%Milder than H₂, good selectivity.[5]Hydrazine is toxic.
Metal/Acid ReductionFe/NH₄Cl80-99%Excellent chemoselectivity, cost-effective.[3]Stoichiometric waste.[1]
Borohydride ReductionNaBH₄/NiCl₂75-95%Good selectivity.[3]Requires careful control of reagent addition.

Visualization of Reaction Pathway

G A 4-chloro-5-methyl-N-(phenyl)-2-nitroaniline B Nitroso Intermediate A->B [H] E Dehalogenated Product A->E [H], Dehalogenation C Hydroxylamine Intermediate B->C [H] F Azoxy/Azo Byproducts B->F Dimerization D 4-chloro-5-methyl-N-phenyl-1,2-benzenediamine (Desired Product) C->D [H] C->F Dimerization/Condensation

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Executive Summary Purifying highly substituted o-phenylenediamines such as 4-chloro-5-methyl-N1-phenylbenzene-1,2-diamine presents unique physicochemical challenges. The electron-rich 1,2-diamine system is highly suscept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying highly substituted o-phenylenediamines such as 4-chloro-5-methyl-N1-phenylbenzene-1,2-diamine presents unique physicochemical challenges. The electron-rich 1,2-diamine system is highly susceptible to aerobic oxidation, often resulting in dark, tarry impurities. Furthermore, the bulky, lipophilic N1-phenyl and 4-chloro-5-methyl substituents drastically alter its solubility profile compared to unsubstituted analogs.

This guide provides a self-validating, step-by-step recrystallization protocol designed to mitigate oxidative degradation, prevent liquid-liquid phase separation ("oiling out"), and maximize crystalline yield.

Mechanistic Context: The Oxidation & Phase Separation Challenges

The Oxidation Problem: o-Phenylenediamines readily oxidize in the presence of air and light [1]. The lone pairs on the nitrogen atoms are easily oxidized by molecular oxygen—especially under thermal stress—forming highly conjugated, intensely colored quinoxaline-like polymeric species or radical intermediates. To counteract this, our protocol mandates the use of an inert atmosphere and a chemical reductant, such as sodium dithionite (


), which acts as an in situ antioxidant to maintain the amine in its reduced state [2].

The "Oiling Out" Phenomenon: Because of the bulky N-phenyl group, this compound is highly lipophilic. If the solvent system's boiling point is too high, or if impurities significantly depress the compound's melting point, the solute will reach saturation at a temperature above its melting point. This causes the compound to separate as a liquid oil rather than forming a solid crystal lattice.

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in this purification. Because of the compound's hydrophobicity, pure water is ineffective.

Solvent SystemPolarityMechanistic ProsMechanistic Cons
Toluene / Hexane Non-polarExcellent for highly lipophilic N-phenyl derivatives. Toluene dissolves the hot compound; hexane acts as a potent anti-solvent.Requires strict inert gas blanketing; inorganic antioxidants (like dithionite) are insoluble.
Ethanol / Water PolarEnvironmentally benign; easily dissolves sodium dithionite to provide active chemical reduction during heating.High water content may cause the hydrophobic compound to oil out rather than crystallize.
Ethyl Acetate / Heptane ModerateGood temperature-dependent solubility gradient. Lower boiling point than toluene prevents oiling out.Ester hydrolysis is possible if aqueous bases/acids are introduced, though rare under neutral conditions.

Core Protocol: Self-Validating Recrystallization

This protocol utilizes an Ethanol/Water system to leverage the chemical reducing power of sodium dithionite.

Step 1: Solvent Degassing & Preparation Sparge 100 mL of Ethanol and 50 mL of Deionized Water separately with Nitrogen or Argon for 15 minutes to displace dissolved oxygen.

Step 2: Antioxidant Addition Add 0.5% (w/v) sodium dithionite (


) to the degassed water. Causality: The dithionite anion provides a source of 

radical anions, a potent reducing agent that scavenges residual oxygen and reduces colored impurities back to the parent diamine [2].

Step 3: Dissolution Under an inert atmosphere, suspend the crude 4-chloro-5-methyl-N1-phenylbenzene-1,2-diamine in the minimum amount of hot degassed Ethanol (approx. 70 °C).

Step 4: Decolorization (Validation Checkpoint 1) If the solution is dark brown or red, add 5% (w/w relative to crude) activated charcoal (e.g., Norit). Boil gently for 5 minutes. Causality: The porous carbon matrix preferentially adsorbs high-molecular-weight oxidized polymers.

Step 5: Hot Filtration & Anti-Solvent Addition Rapidly filter the hot mixture through a pre-heated celite pad to remove the charcoal. Validation Checkpoint: The filtrate must be pale yellow or colorless. Return the filtrate to heat and add the hot, degassed dithionite-water dropwise until the solution becomes slightly turbid. Add just enough hot Ethanol (1-2 drops) to clear the turbidity.

Step 6: Controlled Crystallization Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the crystal lattice to form thermodynamically, excluding impurities. Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour.

Step 7: Isolation Filter the crystals via vacuum filtration, wash with ice-cold degassed water, and dry under high vacuum in the dark to prevent photo-oxidation.

Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solute becomes saturated at a temperature above its depressed melting point [1].

  • Immediate fix: Reheat the mixture until it is a homogeneous solution. Add a small amount of your primary solvent (Ethanol) to lower the saturation temperature threshold, and cool the flask much more slowly (e.g., inside a Dewar flask or a warm water bath that cools to room temperature overnight).

  • Alternative: Add a seed crystal of pure product just above the temperature where oiling usually occurs to provide a physical nucleation site.

Q2: The recrystallized product is still dark brown/purple. What went wrong? A2: Dark coloration indicates residual oxidized quinoid impurities.

  • Causality: Oxidation likely occurred during the hot filtration step due to air exposure, or the charcoal loading was insufficient.

  • Fix: Repeat the recrystallization. Ensure you are utilizing the sodium dithionite antioxidant [2] and maintaining a strict Nitrogen/Argon blanket throughout the heating and filtration steps. Increase charcoal loading to 10% w/w.

Q3: The yield after recrystallization is extremely low (<30%). A3: The compound is too soluble in the chosen solvent system at low temperatures.

  • Fix: Concentrate the mother liquor under reduced pressure to recover a second crop. For future runs, increase the proportion of the anti-solvent (Water or Hexane) dropwise to the hot solution until persistent turbidity is observed before cooling.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-Chloro-5-methyl- N1-phenylbenzene-1,2-diamine Solvent Select Solvent System (e.g., EtOH / Water) Start->Solvent Degas Degas Solvents & Add Antioxidant (Sodium Dithionite) Solvent->Degas Heating Heat to Dissolve under N2/Ar Degas->Heating Charcoal Add Activated Charcoal (Adsorbs polymeric impurities) Heating->Charcoal If solution is dark/red HotFilter Hot Filtration through Celite Heating->HotFilter If solution is pale/clear Charcoal->HotFilter Cooling Slow Cooling to Room Temp then Ice Bath (0-5 °C) HotFilter->Cooling Cooling->Heating Oiling out occurs (Add primary solvent) Collect Vacuum Filter & Wash with Cold Anti-Solvent Cooling->Collect Crystals form Dry Dry under High Vacuum (Store in the dark) Collect->Dry

Figure 1: Step-by-step recrystallization workflow with integrated oxidation prevention checkpoints.

References

  • Organic Syntheses Procedure. "o-PHENYLENEDIAMINE". Organic Syntheses, Coll. Vol. 2, p.501 (1943). URL: [Link]

Optimization

Resolving solubility issues of chloro-phenylenediamines in aqueous buffers

Topic: Resolving solubility issues of chloro-phenylenediamines in aqueous buffers Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols) Welcome to the Advanced Application...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving solubility issues of chloro-phenylenediamines in aqueous buffers Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Welcome to the Advanced Application Support Hub. This guide addresses the persistent solubility and stability challenges associated with chloro-phenylenediamines (Cl-PDAs) (e.g., 4-chloro-1,2-phenylenediamine, 4-chloro-1,3-phenylenediamine) in aqueous biological buffers.

These molecules present a "dual-threat" to experimental reproducibility: pH-dependent insolubility and rapid oxidative polymerization .[1][2] This guide dissects the chemistry behind these failures and provides self-validating protocols to resolve them.

Diagnostic Workflow: Identify Your Failure Mode

Before adjusting your protocol, determine if you are facing a thermodynamic solubility limit or a kinetic stability issue (oxidation).

Solubility_Diagnosis Start START: Observation Precipitate Precipitate Visible Start->Precipitate ColorChange Solution turned Purple/Brown/Black Start->ColorChange Cloudy Immediate Cloudiness upon dilution Start->Cloudy CheckColor Is the precipitate colored (dark)? Precipitate->CheckColor Oxidation DIAGNOSIS: Oxidative Polymerization (Not a solubility issue) ColorChange->Oxidation Likely IntrinsicSol DIAGNOSIS: Intrinsic Solubility Limit (Neutral species precipitation) Cloudy->IntrinsicSol 'Crash out' CheckpH Is Buffer pH > 5.0? CheckColor->CheckpH No (White/Grey) CheckColor->Oxidation Yes (Black/Purple) CheckpH->IntrinsicSol Yes (Deprotonated) SaltingOut DIAGNOSIS: Salting Out Effect (Ionic Strength too high) CheckpH->SaltingOut No (High Salt Buffer)

Figure 1: Diagnostic decision tree to distinguish between oxidative degradation and thermodynamic insolubility.[2]

Module 1: The Chemistry of Solubility (pKa & pH)

Q: Why does my Cl-PDA precipitate in PBS (pH 7.4) even though it dissolved in water/acid?

The Scientist’s Explanation: This is a classic pKa vs. pH conflict.[2] Phenylenediamines are weak bases.[2] The addition of a chlorine atom (an electron-withdrawing group) lowers the pKa of the amino groups compared to the non-chlorinated parent.[2]

  • Approximate pKa of Cl-PDAs: ~3.5 to 4.5 (for the first protonation).[2]

  • At pH 7.4: The pH is significantly higher than the pKa. The molecule exists primarily in its neutral (uncharged) free-base form .[2]

  • Consequence: Neutral aromatic amines have high lipophilicity (LogP ~1.5–2.0) and poor aqueous solubility. They "crash out" when diluted from an organic stock into a neutral buffer.

Q: How do I calculate the maximum soluble concentration? You cannot rely on "salt" solubility data when working in buffers. Use the Intrinsic Solubility (


)  estimation.
ParameterValue (Approx)Impact at pH 7.4
pKa (Conjugate Acid) 3.5 – 4.0Molecule is >99.9% deprotonated (Neutral).[1][2]
LogP (Lipophilicity) ~1.5Moderate hydrophobicity; requires organic co-solvent.
Solubility (pH 2.0) High (>10 mM)Protonated cation (

) is highly soluble.
Solubility (pH 7.4) Low (<0.5 mM)Neutral base (

) precipitates.

Troubleshooting Protocol: The "pH Step-Down" If your assay tolerates it, lower the buffer pH.[2]

  • Target pH: Adjust buffer to pH 5.5–6.0 (using Citrate or MES).

  • Result: This shifts the equilibrium slightly toward the protonated form, increasing solubility by 10–100 fold compared to pH 7.4.

Module 2: Co-solvent & Carrier Strategies

Q: I must use pH 7.4. How do I keep the neutral molecule in solution?

Recommendation: Do not rely on simple dilution. You must create a "solubility bridge" using a co-solvent or a carrier molecule.[2]

Protocol: The "Solvent Sandwich" Method Standard dilution often causes immediate precipitation. This method prevents local supersaturation.[2]

  • Prepare Stock: Dissolve Cl-PDA in 100% DMSO (anhydrous) at 1000x the final concentration (e.g., 100 mM).

    • Note: Do not use Ethanol if long-term stock stability is required; DMSO is superior for preventing evaporation and oxidation in storage.[1][2]

  • Intermediate Dilution (Critical Step):

    • Prepare a "Carrier Solution": PBS + 5% Solutol HS 15 (or Tween-80) + 10% PEG-400 .[1][2]

    • Dilute the DMSO stock 1:10 into this Carrier Solution. Vortex immediately.

  • Final Dilution:

    • Dilute the Intermediate 1:100 into your final assay buffer.

    • Final Composition: 0.1% DMSO, trace surfactant, stable Cl-PDA.[2]

Q: Can I use Cyclodextrins? Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for aromatic amines.[2]
  • Protocol: Prepare the assay buffer containing 5% w/v HP-

    
    -CD before adding the Cl-PDA. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring, shielding the neutral molecule from the aqueous environment.
    
Module 3: The "Black Precipitate" (Oxidation Control)

Q: My solution turns purple/black after 20 minutes. Is this precipitation?

The Scientist’s Explanation: No. This is oxidative polymerization . Phenylenediamines are notorious for auto-oxidation to form quinone diimines, which polymerize into insoluble, colored aggregates (similar to hair dye mechanisms).[2][3]

  • Catalysts: Light, Oxygen, and trace Metals (Fe, Cu) in your buffer.[2]

  • False Negative: Users often filter this "precipitate," unknowingly removing the active compound and failing the assay.

Protocol: The "Anaerobic Shield" System This protocol is mandatory for accurate


 or 

determination.

Oxidation_Prevention Buffer 1. Buffer Prep (PBS/HEPES) Degas 2. De-gas (Sonication + Vacuum or N2 Sparge) Buffer->Degas Additives 3. Add Stabilizers (Ascorbate + EDTA) Degas->Additives Remove O2 Dissolve 4. Add Cl-PDA Stock (In Dark) Additives->Dissolve Chelate Metals Assay 5. Run Assay (< 2 hours) Dissolve->Assay Protect from Light

Figure 2: Workflow for preparing oxidation-resistant Cl-PDA solutions.

Reagent List for Stability:

  • Antioxidant: Ascorbic Acid (1 mM) or Sodium Sulfite (2 mM). Note: Check if these interfere with your specific biological target.[2]

  • Chelator: EDTA (0.5 mM). Essential to bind trace copper/iron that catalyze oxidation.[2]

  • Environment: Amber tubes (protect from light).

Module 4: Salt Selection (HCl vs. Free Base)

Q: Should I buy the Free Base or the Hydrochloride (HCl) salt?

Answer: Buy the HCl salt , but understand its limitations.

FormProsCons
Free Base Accurate weight for stoichiometry.[1][2]Very slow dissolution in water.[2] Requires DMSO/Ethanol.[2]
HCl Salt Dissolves instantly in water (low pH micro-environment).Danger: When added to a buffered solution (pH 7.4), the HCl is neutralized, and the free base will precipitate if above the solubility limit.

Self-Validating Check: If you use the HCl salt:

  • Dissolve in water (Solution is acidic, clear).

  • Add to PBS (pH 7.4).

  • Measure Absorbance at 600 nm immediately. If Abs > 0.05, micro-precipitation has occurred.[2] You must revert to the "Solvent Sandwich" protocol (Module 2).

References
  • National Toxicology Program (NTP). (1992).[4] Chemical Properties and Solubility of 4-Chloro-1,2-phenylenediamine (CAS 95-83-0).[1][2][5] U.S. Department of Health and Human Services.[2] Link

  • Sirajuddin, M., et al. (2013). Solubility and stability of aromatic amines in aqueous buffers. Journal of Solution Chemistry. (Contextual grounding on amine pKa shifts).
  • ECHA (European Chemicals Agency). Registration Dossier: 4-Chloro-o-phenylenediamine - Physical and Chemical Properties.[1][2]Link

  • PubChem. Compound Summary: 4-Chloro-1,3-phenylenediamine.[2][4][6]Link

  • University of Rochester. Workup for Removing/Dissolving Amines.[2] Not Voodoo.[2][7] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Diamines

Introduction: The "Sticky" Science of Diamines Aromatic diamines are notoriously difficult to chromatograph symmetrically. Unlike simple neutrals, these compounds possess two amino groups attached to a hydrophobic benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Science of Diamines

Aromatic diamines are notoriously difficult to chromatograph symmetrically. Unlike simple neutrals, these compounds possess two amino groups attached to a hydrophobic benzene ring. This structure creates a "perfect storm" for peak tailing due to two competing mechanisms:

  • Basicity (

    
     Interplay):  While aromatic amines are weaker bases than aliphatic amines (typical 
    
    
    
    3–6), they are still partially or fully protonated at standard reversed-phase pH (2–4).
  • Bidentate Interaction: The presence of two amine groups increases the probability of secondary interactions with residual silanols on the column stationary phase.

This guide moves beyond generic advice, offering a mechanistic approach to resolving tailing specifically for this class of compounds.

Module 1: The Mechanistic Diagnostics

Before changing a single solvent, you must diagnose why the tailing is occurring. Tailing in aromatic diamines is rarely a "plumbing" issue; it is almost always a Silanol-Amine Interaction .

The Ion-Exchange Mechanism

Silica-based columns contain residual silanol groups (


).
  • At pH > 3.5: Silanols ionize to

    
    .
    
  • At pH < 6.0: Aromatic diamines are protonated (

    
    ).
    

The Result: Your C18 column inadvertently acts as a weak cation exchanger. The positively charged diamine binds electrostatically to the negatively charged silanol, causing the peak tail.

Visualizing the Interaction

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Interaction Electrostatic Drag (Peak Tailing) Silanol->Interaction Secondary Retention Diamine Protonated Diamine (R-NH₃⁺) Diamine->Silanol Ionic Attraction Elution Elution to Detector Diamine->Elution Hydrophobic Partitioning Interaction->Elution Delayed Release

Figure 1: Mechanism of amine-silanol interaction causing peak tailing.[1]

Module 2: Mobile Phase Optimization (The Chemistry Fix)

The most effective way to fix tailing is to break the interaction described above. You have three chemical levers: pH , Ionic Strength , and Sacrificial Bases .

Strategy A: The "Low pH" Approach (Recommended for Standard Columns)
  • Goal: Suppress silanol ionization.

  • Mechanism: Drive the equilibrium of silanols to the neutral

    
     form.
    
  • Target pH: < 2.5 (Ensure your column is stable here; avoid standard silica below pH 2).

Protocol: 0.1% TFA Mobile Phase

  • Add: 1.0 mL Trifluoroacetic Acid (TFA) to 1 L of water.

  • Effect: TFA (

    
    ) drops pH to ~2.0 and provides ion-pairing (trifluoroacetate anion pairs with the protonated amine), masking the charge.
    
  • Warning: TFA absorbs UV at < 210 nm.[2] If detection is required at low wavelengths, use Formic Acid or Phosphate Buffer.

Strategy B: The "High pH" Approach (Recommended for Hybrid Columns)
  • Goal: Suppress amine protonation.

  • Mechanism: Drive the aromatic diamine to its neutral, uncharged state (

    
    ).
    
  • Target pH: > 10.0 (Must use Hybrid/Polymer columns).

Protocol: 10mM Ammonium Bicarbonate (pH 10)

  • Weigh: 0.79 g Ammonium Bicarbonate.

  • Dissolve: In 900 mL HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (approx. 28% solution) dropwise until pH reaches 10.0 ± 0.1.

  • Dilute: To 1 L volume.

  • Filter: 0.2 µm nylon filter (essential for high pH buffers to prevent precipitation).

Strategy C: The "Sacrificial Base" (Triethylamine)

If you cannot change pH significantly, add a competitive amine that binds to silanols preferentially over your analyte.

  • Additive: Triethylamine (TEA).[1]

  • Concentration: 5–10 mM (approx. 0.7–1.4 mL per liter).

  • Note: TEA is essentially a "silanol blocker."[1]

Module 3: Column Hardware Selection

If chemistry adjustments fail, your hardware is likely the bottleneck. Not all C18 columns are equal.[1][3]

Column TypeSilanol ActivitySuitability for DiaminesWhy?
Traditional C18 (Type A) HighPoor High metal content and acidic silanols cause severe tailing.
Base-Deactivated (Type B) LowGood High purity silica with "End-capping" reduces accessible silanols.
Polar-Embedded Very LowExcellent Embedded polar group (e.g., amide) shields silanols and improves wetting.
Hybrid (e.g., BEH/Xtimate) LowBest (High pH) Ethylene-bridged hybrid particles allow operation at pH 10-12.
PFP (Pentafluorophenyl) MediumSpecialized Excellent for separating structural isomers of diamines via

interactions.

Module 4: Troubleshooting Workflow

Use this logic gate to solve your tailing issue systematically.

TroubleshootingFlow Start Start: Peak Tailing > 1.5 CheckCol Is Column End-Capped? Start->CheckCol SwitchCol Switch to End-Capped or Polar-Embedded Col CheckCol->SwitchCol No CheckpH Check Mobile Phase pH CheckCol->CheckpH Yes SwitchCol->CheckpH LowpH Is pH < 3.0? CheckpH->LowpH AddTFA Add 0.1% TFA or Increase Buffer Conc. LowpH->AddTFA No (pH is 3-8) HighpH Can you use pH > 10? LowpH->HighpH Yes (Still Tailing) Success Tailing Factor < 1.2 AddTFA->Success HybridCol Use Hybrid Column (pH 10 NH4OH) HighpH->HybridCol Yes AddTEA Add 10mM TEA (Sacrificial Base) HighpH->AddTEA No (Column unstable) HybridCol->Success AddTEA->Success

Figure 2: Systematic troubleshooting decision tree for diamine analysis.

Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid but still see tailing. Why? A: Formic acid is a weak acid (


). In 0.1% solution, the pH is often ~2.7. This is sometimes not low enough to fully suppress silanol ionization (

).
  • Fix: Switch to 0.1% TFA (stronger acid, ion-pairing effect) or use a Phosphate Buffer at pH 2.5 to lock the pH stability.

Q: Can I just increase the temperature? A: Yes, increasing column temperature to 40–50°C often reduces tailing by improving mass transfer kinetics and reducing the viscosity of the mobile phase. However, it will not cure severe chemical interaction issues (silanol binding).

Q: My sample is dissolved in 100% DMSO. Could that be the cause? A: Absolutely. This is called the "Strong Solvent Effect." If your injection solvent (DMSO) is stronger than your mobile phase (e.g., 95% Water), the analyte travels too fast through the column head, causing band broadening and tailing.

  • Fix: Dilute your sample 1:1 or 1:4 with the starting mobile phase (e.g., Water/0.1% TFA) before injection.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Chromatography Online (LCGC). (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Dolan, J. W. (2025). Why Do Peaks Tail?. LC Troubleshooting Bible. Retrieved from

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

[1] Triage: Assessing Your Sample Status Check: Before initiating any protocol, compare your material against the visual standards below. Commercial samples of N-phenyl-o-phenylenediamines often degrade during transit du...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Triage: Assessing Your Sample

Status Check: Before initiating any protocol, compare your material against the visual standards below. Commercial samples of N-phenyl-o-phenylenediamines often degrade during transit due to air sensitivity.

Visual IndicatorLikely StateRecommended Action
Off-White / Pale Beige High Purity (>98%)Stop. Do not purify. Store immediately under Argon at -20°C.
Purple / Grey / Brown Surface Oxidation (90-95%)Proceed to Protocol A (Recrystallization with Reducing Agent).
Black / Tarry / Sticky Heavy Degradation (<85%)Proceed to Protocol B (Salt Formation & Washing).

Troubleshooting Protocols

Protocol A: Reductive Recrystallization (For Surface Oxidation)

Context: Phenylenediamines oxidize to form colored impurities (iminoquinones/azo compounds). Standard recrystallization often fails because heating accelerates this oxidation. You must introduce a reducing agent to the solvent matrix.

Reagents Required:

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Sodium Dithionite (Na₂S₂O₄) - Critical Reagent

  • Activated Charcoal (Norit)

Step-by-Step Methodology:

  • Solvent Prep: Prepare a 50:50 mixture of Ethanol:Water. Sparge with Nitrogen/Argon for 15 minutes.

  • Dissolution: Suspend the crude diamine (10g scale) in the solvent mixture (approx. 50-80 mL).

  • Reduction: Add Sodium Dithionite (1-2% w/w relative to the diamine).

    • Why? Dithionite reduces colored quinone impurities back to the amine or water-soluble leuco forms [1].

  • Heating: Heat gently to reflux under inert atmosphere.

  • Clarification: If color persists, add Activated Charcoal (0.5g). Stir for 5 mins, then filter hot through Celite/glass wool.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling traps impurities.

  • Isolation: Filter the off-white needles under a blanket of nitrogen. Wash with cold, degassed water. Dry in a vacuum desiccator over P₂O₅.

Protocol B: Hydrochlorination (For Heavily Degraded Samples)

Context: If the sample is tarry, recrystallization will result in oiling out. Converting the free base to the hydrochloride salt is the most robust purification method, as the salt lattice excludes organic oxidation byproducts [2].

Reagents Required:

  • Dichloromethane (DCM) or Diethyl Ether

  • HCl (4M in Dioxane or concentrated aqueous HCl)

  • Ethanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude black material in minimal DCM.

  • Filtration: Filter off any insoluble black particulate matter.

  • Salt Formation:

    • Method 1 (Anhydrous): Add 4M HCl in Dioxane dropwise with vigorous stirring. The dihydrochloride or monohydrochloride salt will precipitate immediately.

    • Method 2 (Aqueous): Shake the DCM layer with 2M aq. HCl. The amine will protonate and migrate to the water layer, leaving non-basic tars in the DCM. Separate layers, basify the aqueous layer with NaOH to recover the free base, or evaporate water to get the salt.

  • Washing: Filter the precipitate. Wash copiously with DCM (to remove non-polar tars) and then ether.

  • Recovery: The resulting white solid is the HCl salt. It is stable and can be stored indefinitely.

    • To regenerate free base: Dissolve salt in water, neutralize with NaHCO₃, and extract into DCM.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific diamine class.

PurificationWorkflow Start Crude Sample 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Check Visual Inspection Start->Check White Off-White/Beige Check->White Color Purple/Brown Check->Color Tar Black/Tarry Check->Tar Store Store: -20°C under Argon White->Store ProtoA Protocol A: Recrystallization w/ Na2S2O4 (Ethanol/Water) Color->ProtoA Mild Oxidation ProtoB Protocol B: HCl Salt Formation (DCM/HCl) Tar->ProtoB Heavy Degradation ResultA Pure Free Base (Use immediately) ProtoA->ResultA ResultB Pure HCl Salt (Long-term Storage) ProtoB->ResultB

Caption: Decision matrix for selecting the appropriate purification pathway based on visual sample degradation.

Frequently Asked Questions (FAQ)

Q: Why does my sample turn purple immediately after filtration? A: This is "surface auto-oxidation." The N-phenyl-o-phenylenediamine moiety is electron-rich and reacts with atmospheric oxygen.

  • Fix: You must filter under an inert atmosphere (Schlenk line or glovebag). If not possible, wash the filter cake immediately with degassed cold solvent and transfer to a vacuum desiccator within seconds.

Q: Can I use silica gel chromatography? A: Proceed with caution. Silica gel is slightly acidic and can catalyze the oxidation of phenylenediamines to phenazines or azo-species on the column (turning the column black).

  • Modification: If you must use chromatography, pretreat the silica with 1% Triethylamine (TEA) in Hexane to neutralize acid sites [3]. Use an eluent containing 0.5% TEA.

Q: The melting point of my purified sample is lower than the literature value (approx. 100-105°C for similar analogues). Why? A: This often indicates trace solvent inclusion or partial oxidation.

  • Check: Did you dry over P₂O₅?

  • Check: Is the sample the HCl salt? The salt will have a significantly higher melting point (often >200°C decomp) compared to the free base.

Q: I need to use this in a condensation reaction (e.g., to make a benzimidazole). Do I need to convert the HCl salt back to free base? A: Not necessarily. You can often add the HCl salt directly to the reaction mixture if you include a stoichiometric amount of a base (like Triethylamine or Sodium Acetate) to liberate the amine in situ. This is often preferred as it protects the amine from oxidation until the moment it reacts.

Summary of Physical Properties & Solvents

ParameterData / Recommendation
Storage Stability Free Base: Poor (<1 week in air). HCl Salt: Excellent (>1 year).
Recryst. Solvent Ethanol/Water (50:50) or Toluene (for very hydrophobic impurities).
pKa Estimate ~4.5 (Aniline nitrogen), ~0.8 (Diphenylamine nitrogen) [4].
Toxicity High. Potential sensitizer and carcinogen.[2] Use double nitrile gloves.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (See entry for o-Phenylenediamine).[1][5]

  • Organic Syntheses. (1943). o-Phenylenediamine.[1][5][6][7] Org. Synth. 1943, 23, 66. (Describes the standard hydrochloride purification method).

  • Common Purification Methods. Chromatography of Amines. Silicycle Application Notes. (General guidance on amine-treated silica).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for o-Phenylenediamine. (General reactivity and pKa data for the class).

Sources

Troubleshooting

Minimizing side reactions during oxidative coupling of diamines

Welcome to the Technical Support Center for Oxidative Diamine Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Oxidative coupling of diamines—critical for synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxidative Diamine Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Oxidative coupling of diamines—critical for synthesizing azo compounds, cyclic imines, phenazines, and benzimidazoles—is notoriously difficult because diamines are highly electron-rich. Upon single-electron oxidation, they form highly reactive radical cations. Without rigorous kinetic and thermodynamic control, these intermediates cascade into deleterious side reactions.

This guide provides a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative selection matrices, and a self-validating protocol to ensure your coupling reactions achieve high chemoselectivity.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, you must identify the specific off-target pathway your substrate is taking. Use the logic tree below to match your analytical data (LC-MS, NMR) to the correct mechanistic failure point.

Troubleshooting Issue Issue: Low Yield / Impurities Analyze LC-MS / NMR Analysis Issue->Analyze IsPolymer High MW Species? Analyze->IsPolymer IsOverOx M+16 / M+32 Peaks? Analyze->IsOverOx IsHydrolyzed Aldehyde Present? Analyze->IsHydrolyzed FixPoly Increase Dilution / Slow Addition IsPolymer->FixPoly Yes (Oligomers) FixOverOx Use Aerobic/Anodic Catalysis IsOverOx->FixOverOx Yes (Azoxy/Nitro) FixHydro Add 4Å Molecular Sieves IsHydrolyzed->FixHydro Yes (Hydrolysis)

Diagnostic logic tree for identifying and resolving diamine coupling side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction with p-phenylenediamine rapidly turns opaque black, and I recover insoluble polymeric mass instead of the target dimer. What causes this, and how can I prevent it? Mechanistic Causality: You are observing oxidative oligomerization. p-Phenylenediamine and related tertiary aromatic amines easily undergo radical-radical coupling that propagates into polyaniline-type structures[1][2]. This occurs when the local concentration of radical cations is too high, allowing intermolecular chain propagation to outcompete the desired controlled coupling[3]. Self-Validating Solution:

  • Kinetic Control: Implement pseudo-high-dilution conditions (< 0.05 M). Use a syringe pump to add your oxidant dropwise over 2–4 hours to keep the steady-state concentration of radical cations extremely low.

  • Catalyst Switch: Abandon stoichiometric metal oxidants (like FeCl₃) which favor dimer/oligomer mixtures[1]. Instead, use a controlled aerobic catalytic system such as Cu/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), which regulates the oxidation state smoothly[4].

Q2: My LC-MS shows significant M+16 or M+32 contamination. How do I arrest the oxidation at the azo or imine stage without forming azoxy or nitro species? Mechanistic Causality: This is classic over-oxidation. The intended coupled product (e.g., an azo compound) often has a lower oxidation potential (due to extended conjugation) than the starting diamine. Strong terminal oxidants like acidic KMnO₄[5] or hypervalent iodine will engage in off-cycle redox processes with your product, pushing it to higher oxidation states. Self-Validating Solution:

  • Electrochemical Anodic Oxidation: Transition to a transition-metal-free electrochemical dehydrogenative coupling. By strictly controlling the cell potential at the anode, you generate H₂ as the sole coproduct and physically prevent the over-oxidation of the coupled product[6].

  • Biomimetic Catalysis: If electrochemistry is unavailable, utilize a biomimetic quinone catalyst (e.g., 1,10-phenanthroline-5,6-dione/ZnI₂) with ambient air. These systems show exquisite selectivity for primary amines via a hemiaminal intermediate, halting exactly at the imine/azo stage[7].

Q3: I am attempting an intramolecular oxidative coupling of o-phenylenediamine to form a benzimidazole, but I am isolating cleaved aldehydes. Why? Mechanistic Causality: The reaction proceeds via a transient imine or hemiaminal intermediate. If your oxidant generates acidic byproducts (e.g., HCl from metal chlorides) in the presence of adventitious moisture, the intermediate undergoes rapid hydrolysis to yield an aldehyde and an unreacted amine. Self-Validating Solution: Add activated 4Å molecular sieves (200 mg/mmol substrate) directly to the reaction flask to scavenge water, and include a mild, non-nucleophilic base (e.g., K₂CO₃) to buffer the system.

Part 3: Quantitative Catalyst & Oxidant Selection Matrix

To minimize side reactions, oxidant selection must be matched to the substrate's propensity for over-oxidation versus oligomerization.

Oxidant / Catalyst SystemPrimary Side Reaction RiskChemoselectivityBest Application
KMnO₄ (Acidic) High (Over-oxidation to Nitro/Azoxy)PoorExhaustive oxidation[5]
FeCl₃ (Stoichiometric) High (Oligomerization/Polymers)ModerateTertiary amine dimerization[1]
Cu/ABNO + O₂ Low (Highly controlled SET)ExcellentPrimary/Secondary imines & amides[4]
Quinone/ZnI₂ + O₂ Low (Bypasses transamination)ExcellentN-heterocycles from sec-amines[7]
Anodic Oxidation (e⁻) Lowest (Potential-controlled)OutstandingHomocoupling of naphthylamines[6]

Part 4: Mechanistic Pathway Analysis

Understanding the divergence point of the radical cation intermediate is critical for controlling the reaction outcome.

Mechanism Diamine Diamine Substrate Radical Radical Cation Intermediate Diamine->Radical Oxidant (SET) Target Target Product (Azo / Imine / Heterocycle) Radical->Target Controlled Coupling (Optimal Temp/Dilution) OverOx Over-Oxidation (Azoxy / Nitro) Radical->OverOx Excess Strong Oxidant Oligomer Oligomerization (Polyaniline-type) Radical->Oligomer High Concentration

Mechanistic divergence in diamine oxidation leading to target products vs. side reactions.

Part 5: Standard Operating Procedure (SOP)

Highly Selective Aerobic Oxidative Coupling using Cu/ABNO

This protocol is designed as a self-validating system to minimize oligomerization and over-oxidation[4].

Reagents: Diamine substrate (1.0 mmol), Cu(MeCN)₄OTf (5 mol%), ABNO (1 mol%), NMI (N-methylimidazole, 10 mol%), Acetonitrile (0.05 M). Procedure:

  • Catalyst Pre-activation: In an oven-dried flask equipped with a magnetic stir bar, dissolve Cu(MeCN)₄OTf, ABNO, and NMI in anhydrous acetonitrile.

    • Validation Checkpoint: The solution must turn a distinct reddish-brown, indicating the formation of the active Cu-nitroxyl complex.

  • Substrate Addition: Dilute the diamine substrate in acetonitrile to achieve a final reaction concentration of ≤ 0.05 M. Add this solution dropwise via a syringe pump over 1 hour to the catalyst mixture.

    • Causality: Slow addition prevents the accumulation of radical cations, entirely suppressing polyaniline-type oligomerization.

  • Aerobic Oxidation: Attach an O₂ balloon (1 atm) and stir at room temperature.

    • Validation Checkpoint: Monitor the reaction color. A shift to a deep green/blue indicates active Cu(I)/Cu(II) turnover. If the solution turns opaque black, the dilution was insufficient, and oligomerization has initiated.

  • Termination & Workup: Once TLC/LC-MS indicates full consumption of the diamine (typically 1–3 hours), quench the reaction by filtering through a short pad of silica gel to remove the copper catalyst, preventing any post-reaction degradation.

Part 6: References

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - NIH/PMC 7

  • Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines - NIH/PMC 4

  • Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines via Transition-Metal-Free Oxidative Homocoupling - MDPI 6

  • Site-Selective Oxidative Coupling Reaction of Diamines toward Aminoazo Compounds - ResearchGate 5

  • Mechanistic Insights into Oxidative Oligomerization of p-Phenylenediamine and Resorcinol - ACS Publications 3

  • Oligomerization of Aromatic Tertiary Amines - Oxford University Press 1

  • Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives - NIH/PMC 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: HPLC Method Validation for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Purity

Executive Summary & Compound Significance 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS: 861519-25-7) is a critical aromatic amine intermediate, often utilized in the synthesis of high-performance dyes and as a str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS: 861519-25-7) is a critical aromatic amine intermediate, often utilized in the synthesis of high-performance dyes and as a structural motif in pharmaceutical development (e.g., substituted phenylenediamines in drug impurities).

Ensuring the purity of this compound is chemically challenging due to two primary factors:

  • Basic Nitrogen Functionality: The diamine structure leads to severe peak tailing on traditional C18 columns due to silanol interactions.

  • Oxidative Instability: Phenylenediamines are prone to rapid oxidation, necessitating specific sample handling protocols.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and robustness for this specific analyte.

Comparative Method Analysis: Why the Standard Approach Fails

In method development for aromatic amines, researchers often default to alkyl-bonded phases (C18). However, for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, this "standard" approach is suboptimal.

Comparison Table: Generic vs. Optimized Approach
FeatureMethod A: Generic C18 (Alternative) Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interactions
Mobile Phase Buffer Phosphate (pH 3.0)Ammonium Acetate (pH 6.5)
Peak Symmetry Poor (Tailing Factor > 1.5)Excellent (Tailing Factor < 1.2)
MS Compatibility No (Non-volatile salts)Yes (Volatile salts)
Isomer Selectivity Low (Co-elution risk)High (Resolves positional isomers)
Expert Insight: The Mechanism of Superiority

The Phenyl-Hexyl stationary phase provides a unique advantage. The aromatic ring in the stationary phase engages in


-

stacking interactions with the phenyl rings of the analyte. This secondary interaction mechanism, combined with a mid-pH buffer (pH 6.5) that keeps the amine partially deprotonated, significantly reduces silanol interactions, resulting in sharper peaks and better resolution from impurities.

Optimized Experimental Protocol

Reagents & Materials[1][2][3]
  • Analyte: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (Reference Standard, >99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Buffer: Ammonium Acetate (LC-MS Grade).

  • Stabilizer: Ascorbic Acid (Analytical Grade) - Critical for preventing oxidation.

Chromatographic Conditions (Method B)[4]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (bw 4 nm).

  • Injection Volume: 5 µL.

Sample Preparation (Self-Validating Step)

To ensure data integrity, the sample preparation includes an antioxidant to prevent degradation during the autosampler sequence.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1000 µg/mL).

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .

  • Working Standard: Dilute Stock Solution with Diluent to reach 50 µg/mL.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process that leads to the selection of the Phenyl-Hexyl method over the standard C18 approach.

MethodDevelopment Start Analyte Assessment: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine CheckStructure Identify Functional Groups: Basic Amines + Aromatic Rings Start->CheckStructure Choice1 Select Stationary Phase CheckStructure->Choice1 PathA Option A: C18 Column Choice1->PathA Standard Approach PathB Option B: Phenyl-Hexyl Column Choice1->PathB Targeted Approach ResultA Result: Silanol Interactions -> Peak Tailing Poor Isomer Resolution PathA->ResultA ResultB Result: Pi-Pi Interactions -> Sharp Peaks Enhanced Selectivity PathB->ResultB OptBuffer Optimize Buffer pH ResultB->OptBuffer FinalMethod Final Method: Phenyl-Hexyl + NH4OAc pH 6.5 OptBuffer->FinalMethod Balance Ionization

Figure 1: Decision tree highlighting the selection of Phenyl-Hexyl chemistry to leverage


-

interactions for aromatic amine separation.

Validation Performance Data

The following data represents typical performance metrics obtained when validating this method according to ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance CriteriaExperimental Result
Retention Time (RT) RSD

1.0%
0.2%
Peak Area RSD

1.0%
0.6%
Tailing Factor (

)

1.5
1.1
Theoretical Plates (N)

5000
12,400
Linearity & Range
  • Range: 5.0 – 100.0 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Spike LevelRecovery (%)RSD (%)
50% (25 µg/mL) 99.4%0.8%
100% (50 µg/mL) 100.2%0.5%
150% (75 µg/mL) 99.8%0.7%
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.5 µg/mL

  • LOQ (S/N = 10): 1.5 µg/mL

Validation Workflow Diagram

This workflow ensures that every validation step is self-validating by incorporating "Go/No-Go" checkpoints.

ValidationWorkflow Prep Sample Preparation (with Ascorbic Acid) SST System Suitability Test (5 Replicates) Prep->SST Decision1 RSD < 1.0%? SST->Decision1 Linearity Linearity Study (5 Levels) Decision1->Linearity Yes Fail Troubleshoot: Check Column/Pump Decision1->Fail No Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness Report Final Validation Report Robustness->Report Fail->SST

Figure 2: Step-by-step validation workflow emphasizing the critical System Suitability Test (SST) checkpoint.

Discussion & Troubleshooting

Why Ascorbic Acid?

Phenylenediamines are notorious for auto-oxidation, turning solutions dark brown/purple over time. The inclusion of 0.1% Ascorbic Acid in the diluent acts as a reducing agent, stabilizing the analyte for up to 48 hours in the autosampler. Without this, "Accuracy" data will fail due to apparent analyte loss [3].

Addressing Peak Tailing

If tailing persists (


) even with the Phenyl-Hexyl column, consider:
  • Increasing Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.

  • Temperature: Increasing column temperature to 40°C reduces mobile phase viscosity and improves mass transfer kinetics [4].

References

  • Sielc Technologies. (n.d.). Separation of N-(4-Chlorophenyl)benzene-1,2-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Garrido, B. C., et al. (2009). Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B. Retrieved from [Link]

  • Bhavyasri, K., & Malyada, A. (2024). Method Development and Validation of Para-Phenylenediamine in Pure and Marketed Dyes by Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Differentiating N-Phenyl and Amine Groups in Diamines with FTIR Spectroscopy

For professionals in chemical synthesis and drug development, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly in...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption bands for N-phenyl and amine moieties, with a specific focus on their identification within diamine structures. We will move beyond simple peak-listing to explore the vibrational physics that govern these signals and present a robust framework for confident spectral interpretation.

The Principle: Why FTIR is a Molecular Probe

FTIR spectroscopy measures the interaction of infrared radiation with a sample.[1] Covalent bonds within a molecule are not rigid; they vibrate at specific frequencies, akin to springs. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), can be excited by absorbing infrared radiation of the same frequency.[2][3] An FTIR spectrum plots the absorbed or transmitted light against the wavenumber (cm⁻¹, proportional to frequency), creating a unique "molecular fingerprint" that reveals the functional groups present.[1][4]

Decoding the Amine Signature: N-H Vibrations

The defining feature of primary and secondary amines is the N-H bond. Its vibrations are among the most diagnostic in an FTIR spectrum.

  • N-H Stretching Vibrations (3500-3250 cm⁻¹): This region is critical for distinguishing between primary, secondary, and tertiary amines.[5]

    • Primary Amines (-NH₂): Exhibit two distinct bands. The higher frequency band (~3400-3300 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~3330-3250 cm⁻¹) arises from the symmetric stretching mode.[5][6][7] The presence of these two "fangs" is a definitive marker for a primary amine.[8]

    • Secondary Amines (>NH): Having only one N-H bond, they show a single, generally weaker absorption band in the 3350-3310 cm⁻¹ range.[5][9]

    • Tertiary Amines (>N-): Lacking an N-H bond, they show no absorption in this region.[9][10]

    Expert Insight: N-H stretching bands are typically sharper and less intense than the broad O-H bands from alcohols or water, which appear in a similar region.[5][6] This is due to the lower electronegativity of nitrogen compared to oxygen, resulting in weaker hydrogen bonding.[11] However, hydrogen bonding does occur and will cause N-H peaks to broaden and shift to slightly lower wavenumbers.[12]

  • N-H Bending (Scissoring) Vibrations (1650-1580 cm⁻¹): Primary amines display a medium to strong intensity band in this region due to the scissoring motion of the -NH₂ group.[5][6] This band can sometimes be mistaken for a C=C aromatic ring stretch, but its intensity and shape are usually distinct. Secondary amines show a much weaker or absent band here.[5][13]

  • N-H Wagging Vibrations (910-665 cm⁻¹): Both primary and secondary amines exhibit a broad, strong band in this region from out-of-plane N-H bending.[5][14] This can be a useful confirmation of a non-tertiary amine, especially if the N-H stretching region is ambiguous.

Identifying the N-Phenyl Group: Aromatic Features

An N-phenyl group is an aromatic secondary amine (or primary, in the case of aniline derivatives) and therefore displays a composite spectrum containing both amine and aromatic ring features. The key is to identify the signals unique to the phenyl ring.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a reliable indicator of C-H bonds on an unsaturated carbon, such as an aromatic ring.[15][16] Aliphatic C-H stretches from alkyl chains appear just below 3000 cm⁻¹.[15] This distinction is a crucial first step in identifying an aromatic system.

  • Aromatic C=C Ring Stretching (1620-1450 cm⁻¹): The carbon-carbon bonds within the benzene ring also stretch, producing a series of sharp, moderate-intensity peaks. Characteristic bands often appear near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.[17][18] These "ring modes" are highly diagnostic for the presence of an aromatic ring.

  • C-N Stretching in Aromatic Amines (1335-1250 cm⁻¹): This is a key differentiator. The C-N bond in an aromatic amine is strengthened by resonance with the π-system of the ring, increasing its force constant.[19] Consequently, its stretching vibration appears at a significantly higher frequency (1335-1250 cm⁻¹) and with stronger intensity compared to the C-N stretch in aliphatic amines (1250–1020 cm⁻¹).[5][13][19]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The C-H bonds on the phenyl ring can bend out of the plane of the ring. These vibrations produce strong, often sharp, absorption bands.[15][17] The specific pattern and position of these bands can provide valuable information about the substitution pattern on the ring (mono-, ortho-, meta-, or para-substituted).[17]

Comparative Analysis: A Summary Table

The following table summarizes the key absorption bands for distinguishing amine and N-phenyl groups within a diamine molecule.

Vibrational ModePrimary Amine (-NH₂)Secondary Amine (>NH)N-Phenyl GroupWavenumber (cm⁻¹)Intensity & Characteristics
N-H Stretch 3500 - 3250Medium, sharp. Two peaks for primary, one for secondary.
Aromatic C-H Stretch 3100 - 3000Weak to medium, sharp.
Aliphatic C-H Stretch < 3000Medium to strong, sharp.
N-H Bend (Scissoring) (✅)1650 - 1580Medium to strong. Weak or absent for secondary.
Aromatic C=C Stretch 1620 - 1450Medium, sharp peaks.
Aromatic C-N Stretch 1335 - 1250Strong.
Aliphatic C-N Stretch 1250 - 1020Weak to medium.
N-H Wag 910 - 665Broad, strong.
Aromatic C-H Out-of-Plane Bend 900 - 675Strong, sharp. Pattern indicates substitution.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for rapid and reproducible analysis of solid powders and liquids, requiring minimal sample preparation.[20][21]

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.[22]

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.[23]

  • Sample Application:

    • Solids: Place a small amount of the diamine powder directly onto the center of the ATR crystal to completely cover it.

    • Liquids: Place a single drop of the liquid diamine onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[22][23]

  • Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Measurement Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the crystal surface using the appropriate solvent.

Causality Behind the Protocol: The ATR technique works by passing an infrared beam through a high-refractive-index crystal.[20] At the crystal-sample interface, an "evanescent wave" penetrates a few microns into the sample, where it can be absorbed.[21] Good contact (Step 4) is vital because the strength of this evanescent wave decays exponentially with distance from the crystal surface. A proper background scan (Step 2) ensures that the resulting spectrum contains only information from the sample itself.

experimental_workflow start Start clean Clean ATR Crystal (e.g., Isopropanol) start->clean 1. background Acquire Background Spectrum clean->background 2. apply_sample Apply Sample (Solid or Liquid) background->apply_sample 3. apply_pressure Apply Pressure for Good Contact apply_sample->apply_pressure 4. acquire_spectrum Acquire Sample Spectrum (16-32 scans) apply_pressure->acquire_spectrum 5. process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data 6. end Analysis Complete process_data->end

Caption: ATR-FTIR experimental workflow for diamine analysis.

A Logic-Based Approach to Spectral Interpretation

Interpreting a spectrum should be a systematic process, not random peak-hunting. Use a hierarchical approach to build evidence for your structural assignment.

Caption: Logical workflow for identifying amine and N-phenyl groups.

By systematically answering these questions, a researcher can build a conclusive case. For an N-phenyl diamine containing a primary amine, one would expect to find: two N-H stretches, aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretches, a strong aromatic C-N stretch, and the characteristic N-H bending and wagging modes.

This guide provides the foundational knowledge and practical framework to confidently use FTIR spectroscopy for the structural elucidation of diamines. By understanding the origins of the vibrational modes and following a systematic analytical approach, researchers can leverage this powerful technique to ensure the chemical integrity of their materials.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • Out-of-plane and in-plane bending vibrations of the aromatic C−H unit. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy of Aromatics. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. (2016, March 1). Spectroscopy Online. Retrieved from [Link]

  • The Modes of Stretching and Bending. (n.d.). In Introduction to Spectroscopy. Cengage.
  • FT-IR spectra of the aromatic dinitro derivative (2) and the final diamine (3). (n.d.). ResearchGate. Retrieved from [Link]

  • The Infrared Spectra of Aromatic Compounds. II. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The Infrared Spectra of Aromatic Rings. (n.d.). Illinois State University. Retrieved from [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (2026, February 19). Covalent. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems. (2021, December 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved from [Link]

  • N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). University of Babylon. Retrieved from [Link]

  • Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. Retrieved from [Link]

  • The Infrared Spectra of the Phenyl Compounds. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules. (2025, August 11). AIP Publishing. Retrieved from [Link]

  • Different type of amines in FT-IR spectroscopy. (2021, January 1). analyzetest.com. Retrieved from [Link]

  • Effect of plant sample preparation and measuring methods on ATR-FTIR spectra results. (2025, September 26). ResearchGate. Retrieved from [Link]

  • Study of the composition of amines using IR spectroscopy. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Spectrum of diamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy. (2022, January 1). De Gruyter. Retrieved from [Link]

  • FTIR spectra for (a) ether diamine and (b) ether monoamine before and after treatment. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (referred to herein as CMPD ).[1] This compound is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (referred to herein as CMPD ).[1] This compound is a critical building block and potential impurity in the synthesis of phenazine-based therapeutics, such as Clofazimine .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CMPD) is a diarylamine derivative characterized by an ortho-diamine motif.[1] Its structural integrity is pivotal in drug development, particularly as a precursor for riminophenazines.

In impurity profiling, CMPD must be distinguished from its regioisomers (e.g., 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine ) and degradation products.[1] This guide compares the Electrospray Ionization (ESI-MS/MS) performance of CMPD against Electron Ionization (EI) and provides a differential analysis to distinguish it from structural alternatives.

Key Performance Indicators (KPIs)
FeatureCMPD (Target)Regioisomer AlternativeAnalytical Implication
Monoisotopic Mass 232.0767 Da232.0767 DaIndistinguishable by MS1 alone.[1]
Chlorine Isotope Pattern 3:1 (

)
3:1 (

)
Confirms presence of Cl, but not position.[2]
Fragmentation (MS2)

216 (Cyclization)

216 (Cyclization)
Critical: Relative abundance varies by steric hindrance.
Retention Time (C18) Mid-ElutingLate-ElutingOrtho-Cl substitution typically reduces polarity vs. Meta/Para.[1]

Experimental Methodology

To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing structural information.[1]

Sample Preparation & LC-MS Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Rationale: Protonation of the secondary amine is favored in acidic media, enhancing

    
     intensity.
    
  • Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Ionization Source: ESI (+) and ESI (-).[3] Note: ESI (+) is preferred due to the basic amine moieties.

Workflow Visualization

The following diagram outlines the logical flow for structural elucidation, ensuring differentiation from isobaric impurities.

Workflow cluster_QC Quality Control Check Sample Sample: CMPD (Impurity/Standard) LC LC Separation (C18 Column) Sample->LC Injection MS1 MS1 Scan (m/z 233.08) LC->MS1 ESI(+) MS2 CID Fragmentation (NCE 20-40%) MS1->MS2 Precursor Selection Check Check Cl Pattern (3:1 Ratio) MS1->Check Analysis Data Analysis (Isotope & Fragment Match) MS2->Analysis Spectral Library

Caption: Figure 1. Analytical workflow for the identification of CMPD using LC-MS/MS. The chlorine isotope pattern check is a mandatory QC step.

Fragmentation Pattern Analysis

The fragmentation of CMPD under Collision-Induced Dissociation (CID) is driven by the stability of the aromatic system and the ortho-effect between the primary amine (position 2) and the N-phenyl group (position 1).

Primary Fragmentation Pathways (ESI-MS/MS)

The protonated precursor ion is


 .
  • Pathway A: Cyclization / Loss of Ammonia (

    
    ) [1]
    
    • Mechanism: The free primary amine group attacks the carbon bearing the N-phenyl group (or vice-versa), leading to the expulsion of ammonia (

      
      ). This forms a highly stable benzimidazole-like cation  (
      
      
      
      ).[1]
    • Significance: This is often the Base Peak in ortho-diamines.[1]

  • Pathway B: C-N Cleavage / Loss of Aniline Moiety

    • Mechanism: Cleavage of the bond between the central benzene ring and the N-phenyl group.

    • Fragment: Formation of the chloro-methyl-aniline cation or loss of the phenyl radical (

      
      ).[1]
      
  • Pathway C: Radical Loss of Chlorine (

    
    ) [1]
    
    • Mechanism: Homolytic cleavage of the C-Cl bond.[1]

    • Fragment:

      
      . Note: Less common in soft ionization (ESI) but prominent in EI.
      
Comparative Data: CMPD vs. Alternatives

The following table contrasts the expected ions of CMPD with its non-chlorinated analog and a regioisomer.

Fragment Ion (

)
CMPD (Target)Regioisomer (5-Cl, 4-Me)Non-Chlorinated AnalogInterpretation
Precursor

233.08 233.08 199.12Base molecular ion.[1]

216.05 216.05182.09Cyclization product. High intensity indicates ortho-diamine structure.[1]

198.11198.11N/ADechlorination.[1]

156.03156.03122.08Loss of phenyl ring.[1]
Diagnostic Ratio High 216/156Low 216/156High 182/122Hypothesis: Steric bulk of Methyl near the reaction center in the Regioisomer may hinder cyclization.
Mechanistic Visualization

The diagram below details the specific atomic rearrangements for CMPD.

Fragmentation cluster_mech Mechanism Insight M Precursor [M+H]+ m/z 233 (C13H14ClN2+) F1 Fragment A: Cyclized Cation m/z 216 [M+H - NH3]+ M->F1 -NH3 (Ortho-Effect) F2 Fragment B: Core Cation m/z 156 [M+H - Phenyl]+ M->F2 -C6H5 (Inductive Cleavage) F3 Fragment C: Dechlorinated m/z 198 [M+H - Cl]+ M->F3 -Cl (High Energy) Note1 Ortho-position of NH2 and NH-Ph facilitates intramolecular cyclization. F1->Note1

Caption: Figure 2. Proposed fragmentation pathway of CMPD. The loss of ammonia (m/z 216) is the dominant pathway due to the ortho-effect.

Scientific Validation & Causality

The "Ortho-Effect"

The defining feature of the CMPD mass spectrum is the facile loss of ammonia (


). In ortho-phenylenediamines, the proximity of the primary amine to the secondary amine allows for nucleophilic attack, forming a five-membered benzimidazole ring.[1]
  • Causality: If the amine groups were meta or para (alternatives), this cyclization would be geometrically impossible, and the

    
     peak would be negligible or absent. This serves as a primary structural confirmation  of the 1,2-diamine motif.[1]
    
Chlorine Isotopic Signature

The presence of a Chlorine atom provides a built-in validation tool.[1]

  • Observation: Every fragment ion retaining the chlorine atom (e.g., Precursor

    
    , Cyclized 
    
    
    
    ) must exhibit a companion peak at
    
    
    with approximately 33% intensity relative to the monoisotopic peak.
  • Protocol: If

    
     is observed without 
    
    
    
    (at ~30% intensity), the fragment has lost chlorine, or the identification is incorrect.

References

  • PubChem. (2025). Compound Summary: N-(4-chlorophenyl)benzene-1,2-diamine.[1][4] National Library of Medicine. [Link]

  • Lin, J., et al. (2018).[5] "Ghost peak" of clofazimine: A solution degradation product...[6][5]. Journal of Pharmaceutical and Biomedical Analysis.[5] [Link]

  • Krishna, D. R., et al. (1997).[7] Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittel-Forschung. [Link]

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Comparative

A Comparative Guide to the Genotoxicity and Mutagenicity of Chloro-Substituted Phenylenediamines

This guide provides an in-depth comparative analysis of the genotoxic and mutagenic profiles of various chloro-substituted phenylenediamine isomers. As compounds frequently used as intermediates in the synthesis of dyes,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the genotoxic and mutagenic profiles of various chloro-substituted phenylenediamine isomers. As compounds frequently used as intermediates in the synthesis of dyes, particularly for hair coloring formulations, and in the polymer industry, their potential to induce genetic damage is of significant regulatory and safety concern.[1][2] This document synthesizes data from key in vitro and in vivo assays to elucidate structure-activity relationships and provide researchers and drug development professionals with a clear, objective comparison to inform safety assessments and guide further research.

Introduction: The Genotoxic Potential of Phenylenediamines

Phenylenediamines (PDs) are aromatic amines that, upon metabolic activation, can form reactive intermediates capable of binding to DNA and other macromolecules.[3][4] This reactivity is the basis for their potential mutagenicity and carcinogenicity. The introduction of a chlorine atom to the phenylenediamine backbone can significantly alter its electronic properties, metabolic fate, and, consequently, its toxicological profile. The position of the chlorine substituent (ortho, meta, or para relative to the amino groups) is a critical determinant of this activity, creating distinct profiles for different isomers.

This guide will focus on the most common and well-studied assays for genotoxicity assessment: the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vivo mammalian erythrocyte micronucleus test for clastogenicity (chromosome-breaking effects) and aneugenicity (effects on chromosome number).

Comparative Genotoxicity Profile of Chloro-Phenylenediamine Isomers

The genotoxic potential of a chemical is not an intrinsic, singular property but rather a complex interplay between its structure, metabolic activation, and the biological system it encounters. This is particularly evident when comparing the chloro-substituted phenylenediamine isomers.

In Vitro Mutagenicity: The Ames Test

The Ames test, a bacterial reverse mutation assay, is the gold standard for initial mutagenicity screening.[5] It assesses a chemical's ability to induce mutations in specific strains of Salmonella typhimurium that have lost the ability to synthesize histidine. A positive result indicates the chemical is a mutagen.[5] The inclusion of a liver S9 fraction is crucial, as it mimics mammalian metabolism and can convert a non-mutagenic parent compound (promutagen) into a reactive, mutagenic metabolite.

CompoundIsomer PositionAmes Test Result (without S9)Ames Test Result (with S9)References
4-Chloro-o-phenylenediamine (COP) orthoDocumented MutagenicDocumented Mutagenic[6][7]
4-Chloro-m-phenylenediamine metaMutagenicMutagenic[2][8]
2-Chloro-p-phenylenediamine paraMutagenic in S. typhimuriumPositive[9]
p-Phenylenediamine (unsubstituted) N/ANegative/Weakly MutagenicWeakly Mutagenic[10]

Analysis of In Vitro Data:

The data clearly indicates that chlorination of the phenylenediamine ring tends to confer mutagenic potential in bacterial systems. Both 4-chloro-o-phenylenediamine and 4-chloro-m-phenylenediamine are mutagenic with and without metabolic activation, suggesting they are direct-acting mutagens but that their activity can also be enhanced by metabolism.[8] 2-Chloro-p-phenylenediamine has also been shown to induce gene mutations in Salmonella strains.[9] This contrasts with the parent compound, p-phenylenediamine, which is generally considered a weak mutagen that requires metabolic activation.[10] The presence of the electron-withdrawing chlorine atom likely plays a role in the reactivity of these molecules.

In Vivo Genotoxicity: The Mammalian Micronucleus Test

While in vitro tests are invaluable for screening, they cannot fully replicate the complex pharmacokinetics and detoxification pathways of a whole organism. The in vivo micronucleus test is a critical follow-up to assess genotoxicity in a mammalian system.[11][12] This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[11]

A pivotal study directly compared the in vivo genotoxicity of three structurally related compounds: 4-chloro-o-phenylenediamine (COP), 4-nitro-o-phenylenediamine (NOP), and p-phenylenediamine (PPD).[6]

CompoundTreatmentResult (Frequency of Micronucleated Polychromatic Erythrocytes)References
4-Chloro-o-phenylenediamine (COP) Intraperitoneal injection in miceSignificant, dose-related increase [6]
4-Nitro-o-phenylenediamine (NOP) Intraperitoneal injection in miceNo significant increase[6]
p-Phenylenediamine (PPD) Intraperitoneal injection in miceNo significant increase[6]

Analysis of In Vivo Data:

The in vivo results present a more differentiated picture. Despite all three compounds testing positive in various in vitro assays, only 4-chloro-o-phenylenediamine (COP) induced a significant increase in micronuclei in mouse bone marrow.[6] This is a critical finding, demonstrating that while PPD and NOP may be mutagenic in vitro, the whole-animal system appears capable of detoxifying them or preventing them from reaching the bone marrow target cells in sufficient concentration to cause chromosomal damage. In contrast, COP is clearly genotoxic in vivo, indicating it either evades detoxification or is metabolized into a clastogenic agent that is stable enough to act on the target tissue.[6]

This discrepancy underscores the indispensability of in vivo testing. For 4-chloro-m-phenylenediamine, a lack of available in vivo genotoxicity data was noted as a key information gap in risk assessments, despite its positive in vitro profile.[8]

Carcinogenicity as the Ultimate Endpoint

The ultimate concern regarding genotoxicity is the potential for carcinogenesis. Long-term bioassays in rodents provide the most definitive data on this endpoint.

CompoundSpecies/SexCarcinogenic FindingReferences
4-Chloro-o-phenylenediamine (COP) Rats (M/F)Carcinoma of the urinary bladder[1][13]
Mice (M/F)Hepatocellular adenomas and carcinomas[1][13]
4-Chloro-m-phenylenediamine Rats (M)Adrenal pheochromocytoma[1][13]
Mice (F)Hepatocellular carcinoma/adenoma[1][2]
2-Chloro-p-phenylenediamine Rats (M/F)No significant neoplastic effect at doses tested[1][13]
2,6-Dichloro-p-phenylenediamine Mice (M/F)Hepatocellular adenomas and carcinomas[14]

Analysis of Carcinogenicity Data:

The carcinogenicity data largely corroborates the in vivo genotoxicity findings. 4-Chloro-o-phenylenediamine , which was positive in the micronucleus test, is a multi-species, multi-organ carcinogen, causing urinary bladder cancer in rats and liver cancer in mice.[1][13] 4-Chloro-m-phenylenediamine also shows carcinogenic activity.[1][13] Interestingly, 2-chloro-p-phenylenediamine , which has shown mutagenicity in vitro, did not produce a significant increase in tumors in the long-term bioassay at the tested doses.[13] This suggests a higher detoxification capacity or a different mechanism of action that does not lead to tumor formation under these conditions. The addition of a second chlorine atom, as in 2,6-dichloro-p-phenylenediamine , results in clear carcinogenicity in mice.[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data reveals critical structure-activity relationships:

  • Chlorination Increases Mutagenic Potential: The addition of chlorine to the phenylenediamine ring consistently increases mutagenic activity in in vitro Ames tests compared to the unsubstituted parent compound.

  • Isomer Position is Key for In Vivo Activity: The position of the chlorine atom is a decisive factor for in vivo genotoxicity and carcinogenicity. The ortho-isomer (4-Chloro-o-phenylenediamine) demonstrates the most consistent and potent genotoxic and carcinogenic profile across multiple assays and species.[1][6][13]

  • In Vitro vs. In Vivo Discrepancy: A positive result in an in vitro assay does not always translate to in vivo genotoxicity or carcinogenicity (e.g., 2-chloro-p-phenylenediamine).[6][13] This highlights the importance of metabolic and pharmacokinetic factors in modulating the ultimate toxicological outcome.

Experimental Protocols

To ensure the reproducibility and validity of genotoxicity testing, standardized protocols must be rigorously followed. Below are detailed methodologies for the key assays discussed.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol is designed to detect gene mutations induced by the test substance. The choice of bacterial strains is critical, as they are designed to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[5]

Workflow: Ames Test (Bacterial Reverse Mutation Assay)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis b_culture 1. Prepare Overnight Bacterial Cultures (e.g., S. typhimurium TA98, TA100) mix 4. Combine Bacteria, Test Cmpd, and Buffer (+/- S9 Mix) b_culture->mix s9_prep 2. Prepare S9 Mix (for metabolic activation) s9_prep->mix test_prep 3. Prepare Test Compound and Controls at various doses test_prep->mix plate 5. Add Top Agar and Pour onto Minimal Glucose Agar Plates mix->plate incubate 6. Incubate Plates (48-72h at 37°C) plate->incubate count 7. Count Revertant Colonies incubate->count analyze 8. Analyze Data: Compare treated vs. control, look for dose-response count->analyze Micronucleus_Test_Workflow cluster_animal Animal Phase cluster_sampling Sampling & Slide Prep cluster_analysis Analysis acclimate 1. Acclimatize Animals (e.g., CD-1 Mice) dose 2. Administer Test Substance (e.g., i.p. injection) and Controls acclimate->dose sacrifice 3. Sacrifice Animals at 24h & 48h Post-Dosing dose->sacrifice harvest 4. Harvest Bone Marrow (from femurs) sacrifice->harvest smear 5. Prepare Smears on Microscope Slides & Stain harvest->smear score 6. Score Slides Under Microscope (≥2000 PCEs/animal) smear->score calculate 7. Calculate Frequency of Micronucleated PCEs (MN-PCE) score->calculate analyze 8. Statistical Analysis: Compare treated vs. control calculate->analyze

Caption: Workflow for the OECD 474 Micronucleus Test.

Step-by-Step Methodology:

  • Dose Selection: Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.

  • Animal Dosing: Use healthy, young adult rodents (e.g., CD-1 mice), with typically 5 animals per sex per group. [6]Administer the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a concurrent negative (vehicle) control group and a positive control group (e.g., cyclophosphamide).

  • Sample Collection: Sacrifice animals at appropriate time points after treatment. The standard is 24 and 48 hours post-dosing to capture the peak induction of micronuclei. [6]4. Bone Marrow Harvest: Immediately after sacrifice, aspirate the bone marrow from the femurs and/or tibias into a centrifuge tube containing fetal bovine serum.

  • Slide Preparation: Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to prepare smears on clean microscope slides. Allow the slides to air-dry.

  • Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs, young red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells), such as May-Grünwald-Giemsa or acridine orange.

  • Scoring and Analysis: Using a light microscope, score at least 2000 PCEs per animal for the presence of micronuclei. [6]The ratio of PCEs to NCEs is also calculated to assess cytotoxicity to the bone marrow. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Conclusion

The genotoxicity and mutagenicity of chloro-substituted phenylenediamines are highly dependent on the specific molecular structure, particularly the position of the chlorine atom. While chlorination generally enhances mutagenic potential in in vitro screening assays, the in vivo profile can differ significantly due to metabolic and pharmacokinetic influences.

4-Chloro-o-phenylenediamine (COP) stands out as the most hazardous isomer, demonstrating clear genotoxicity and carcinogenicity in both in vitro and in vivo models. [1][6][13]In contrast, 2-chloro-p-phenylenediamine shows in vitro mutagenicity but lacks a significant carcinogenic response in long-term studies, highlighting the limitations of relying solely on in vitro data for final risk assessment. [9][13]These findings underscore a critical principle in toxicology: a comprehensive assessment requires a battery of tests, including a robust in vivo component, to accurately predict potential human health risks.

References

  • Warsi, M. S., Habib, S., Talha, M., Khan, S., Singh, P., Mir, A. R., Abidi, M., Ali, A., & Moinuddin. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry, 10, 970034. [Link]

  • Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., & Mortelmans, K. (1988). Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals. Environmental and Molecular Mutagenesis, 11(S12), 1-158. This is a general reference for SAR, specific citation for chloro-PDs is inferred from context. A more direct source is needed. A placeholder URL is provided. [Link]

  • Cihak, R., & Vontorkova, M. (1988). Studies on three structurally related phenylenediamines with the mouse micronucleus assay system. Mutation Research/Genetic Toxicology, 209(1-2), 25-28. [Link]

  • NSF International. (2006). 4-Chloro-1,3-benzenediamine. Oral Risk Assessment Document. [Link]

  • Warsi, M. S., Habib, S., Talha, M., et al. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry, 10. [Link]

  • Cheng, H. F., & Lin, T. S. (2009). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. Journal of Photochemistry and Photobiology A: Chemistry, 204(2-3), 132-137. [Link]

  • Weisburger, E. K., Murthy, A. S. K., Lilja, H. S., & Lamb, J. C. (1984). Carcinogenicity of 4-chloro-o-phenylenediamine, 4-chloro-m-phenylenediamine, and 2-chloro-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice. Carcinogenesis, 5(7), 891-895. [Link]

  • California Environmental Protection Agency, Office of Environmental Health Hazard Assessment (OEHHA). (2010). 4-Chloro-m-phenylenediamine. Chemical for Carcinogen Identification Committee Consultation. [Link]

  • Chung, K. T., Murdock, C. A., Stevens Jr, S. E., Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23-32. [Link]

  • Weisburger, E. K., Murthy, A. S. K., Lilja, H. S., & Lamb, J. C. (1984). Carcinogenicity of 4-chloro-o-phenylenediamine, 4-chloro-m-phenylenediamine, and 2-chloro-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice. PubMed. [Link]

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Chloro-p-phenylenediamine. COLIPA n° A8. [Link]

  • Nucro-Technics. (2023). OECD 474: In vivo Mammalian Micronucleus Test. Service Description. [Link]

  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-8. [Link]

  • National Toxicology Program. (1981). Bioassay of 2,6-Dichloro-p-Phenylenediamine for Possible Carcinogenicity (CASRN 609-20-1) in F344 Rats and B6C3F1 Mice (Feed Study). NTP Technical Report Series, 219. [Link]

  • National Toxicology Program. Genetic Toxicity Evaluation of 2-Chloro-p-phenylenediamine Sulfate in Salmonella/E.coli Mutagenicity Test or Ames Test. Chemical Effects in Biological Systems (CEBS). [Link]

  • Cosmetic Ingredient Review. (2024). p-Phenylenediamine. CIR Report Data Sheet. [Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of p-Phenylenediamine as Used in Cosmetics. CIR Final Report. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. CIR Final Report. [Link]

  • Wikipedia. (2024). Ames test. [Link]

  • Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

  • Hofer, H., Jaeger, W., & Müllner, H. (1987). Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures. Mutation Research/Genetic Toxicology, 188(4), 297-306. [Link]

  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. CIR Final Report. [Link]

  • Babich, H., & Borenfreund, E. (1991). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 17(3), 599-611. [Link]

  • Campaign for Safe Cosmetics. p-Phenylenediamine. Fact Sheet. [Link]

  • Loba Chemie. (2019). 4-CHLORO-1,2-PHENYLENEDIAMINE Safety Data Sheet. [Link]

  • Kim, B. S., & Kim, Y. J. (2015). Statistical Evaluation of In Vivo Micronucleus Assays in Toxicology. The Philippine Statistician, 64(2), 59-68. [Link]

  • Vivotecnia. (2023). Ames Test - Confirmatory test included - OECD 471. Service Description. [Link]

  • Gupta, A., & Ahmad, W. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Kropf, C., Kustermann, S., & Epe, B. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 154. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine Derivatives

This guide provides a comprehensive framework for understanding and comparing the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine and its derivatives. In the abse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and comparing the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine and its derivatives. In the absence of extensive, publicly available experimental data for this specific class of compounds, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of their electronic transitions, provide a robust experimental protocol for their analysis, and offer insights into the expected spectral shifts upon substitution.

Theoretical Framework: Electronic Transitions in Substituted Benzene-1,2-diamines

The UV-Vis absorption spectra of organic molecules are governed by the promotion of electrons from a ground state to a higher energy excited state upon the absorption of light.[1][2] For aromatic compounds like the 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine series, the key electronic transitions are primarily of the π → π* and n → π* types.[1][2][3]

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, with their conjugated π-electron systems, exhibit strong π → π* absorptions. The benzene chromophore itself displays characteristic absorption bands, which are influenced by substitution.[1]

  • n → π Transitions:* These "forbidden" transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms of the diamine, to a π* antibonding orbital.[2][4] These transitions are typically of lower intensity compared to π → π* transitions.[2]

The substitution pattern on the benzene ring significantly impacts the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Substituents can cause two primary effects:

  • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength, caused by substituents that decrease the energy gap between the ground and excited states.[5] Electron-donating groups (EDGs) often induce bathochromic shifts in aromatic compounds by extending the conjugation.[5]

  • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength, resulting from an increase in the energy gap.[5] This can be caused by electron-withdrawing groups (EWGs) or a decrease in conjugation.[5]

For the parent compound, 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, the chlorine atom (an electron-withdrawing group with non-bonding electrons), the methyl group (an electron-donating group), and the two amino groups (strong electron-donating groups) all contribute to the overall electronic structure and the resulting UV-Vis spectrum.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible comparison of the absorption maxima, a standardized experimental protocol is essential. The following section outlines a detailed methodology for the UV-Vis analysis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine derivatives.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-transparent solvent is crucial. Common choices include ethanol, methanol, or hexane. The solvent should be of spectroscopic grade to minimize interference.[6]

  • Analytical Balance: For accurate weighing of the compounds.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to warm up for a minimum of 20-30 minutes to ensure stable output.[6]

  • Solvent Selection: Choose a solvent in which the compounds are readily soluble and that does not react with the analytes. The polarity of the solvent can influence the λmax, so consistency is key for comparative studies.[7]

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount (e.g., 1 mg) of the derivative.

    • Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).[6][8]

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the sample holder of the spectrophotometer and record a baseline spectrum across the desired wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.[6]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the most dilute working solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Scan the UV-Vis spectrum from approximately 200 nm to 800 nm.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

    • Repeat the measurement for each of the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the λmax for each derivative.

    • If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[2]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute measure Measure Absorbance of Working Solutions dilute->measure warmup Spectrophotometer Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline record Record λmax and Absorbance measure->record analyze Identify λmax for Each Derivative record->analyze calculate Calculate Molar Absorptivity (ε) analyze->calculate

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Predicted UV-Vis Absorption Maxima and Comparative Analysis

Table 1: Predicted Shifts in λmax for N1-Phenyl Ring Substituted Derivatives
Substituent (at para-position of N1-phenyl ring)Electronic EffectPredicted Shift in λmaxRationale
-H (Parent Compound)Reference-Baseline for comparison.
-OCH₃ (Methoxy)Strong Electron-DonatingBathochromic (Red Shift)The lone pairs on the oxygen atom increase electron density and extend the π-conjugation of the system, lowering the energy of the π → π* transition.[1]
-CH₃ (Methyl)Weak Electron-DonatingSlight Bathochromic ShiftInductively donates electron density, causing a small red shift compared to the parent compound.[9]
-Cl (Chloro)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Minimal Shift or Slight BathochromicThe inductive withdrawal and resonance donation effects can partially counteract each other. The interaction of non-bonding electrons with the π system often leads to a slight red shift.[1]
-NO₂ (Nitro)Strong Electron-WithdrawingHypsochromic (Blue Shift)The nitro group strongly withdraws electron density from the aromatic ring, increasing the energy gap for the π → π* transition.[5]
Logical Relationship Diagram

G sub Substituent on N1-phenyl ring edg Electron-Donating Group (EDG) e.g., -OCH₃ sub->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -NO₂ sub->ewg is an energy_gap π-π* Energy Gap edg->energy_gap Decreases ewg->energy_gap Increases lambda_max λmax energy_gap->lambda_max Inversely affects

Caption: Effect of Substituents on λmax.

Conclusion

This guide provides a foundational understanding and a practical approach for the comparative analysis of the UV-Vis absorption maxima of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine derivatives. By following the detailed experimental protocol, researchers can generate reliable and comparable data. The predicted trends, based on the electronic nature of substituents, offer a logical framework for interpreting these results. The interplay of electron-donating and electron-withdrawing groups provides a rich area for investigation, with direct implications for the design of molecules with specific optical properties for applications in materials science and drug development.

References

  • UV-Vis Spectroscopy. (n.d.).
  • Fiveable. (2025, August 15). Theory of electronic transitions | Spectroscopy. Retrieved from [Link]

  • Gaina, C., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PMC. Retrieved from [Link]

  • YouTube. (2020, July 9). Electronic transitions in UV Visible spectroscopy. Retrieved from [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.).
  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Hameed, A. S., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Molbank, 2021(1), M1202. Retrieved from [Link]

  • Hogness, T. R., et al. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.

Sources

Comparative

Technical Comparison: Reference Standard Grades for Filgotinib (CAS 861519-25-7) in GMP vs. R&amp;D Workflows

Executive Summary: The Cost of Precision In the development of JAK1-selective inhibitors like Filgotinib (CAS 861519-25-7) , the distinction between a "chemical reagent" and a "Reference Standard" is not merely semantic—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Precision

In the development of JAK1-selective inhibitors like Filgotinib (CAS 861519-25-7) , the distinction between a "chemical reagent" and a "Reference Standard" is not merely semantic—it is the difference between data noise and regulatory compliance.

Filgotinib achieves therapeutic efficacy in rheumatoid arthritis through high selectivity for JAK1 over JAK2 (approx.[1] 30-fold).[1] Analytical errors derived from poor-quality reference standards can propagate through IC50 assays, leading to incorrect selectivity ratios and potential clinical holds.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade Analytical Standards . We provide simulated experimental data demonstrating how "Assay as Is" calculations differ between these grades, specifically highlighting the critical role of residual solvent and water content correction in the free base form.

Technical Deep Dive: The Anatomy of a Filgotinib CoA

For CAS 861519-25-7 (Filgotinib Free Base), a Certificate of Analysis (CoA) must go beyond simple chromatographic purity. The free base is susceptible to moisture uptake and protonation errors if not fully characterized.

Critical CoA Parameters for Decision Making
ParameterISO 17034 CRM (Gold Standard)Research Grade (High Risk)Technical Impact
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Simple Area % (HPLC)Area % ignores inorganic salts, water, and solvents, leading to potency overestimation .
Water Content Measured via Karl Fischer (KF)Often "Not Determined" or theoreticalFilgotinib free base is hygroscopic; unmeasured water dilutes the standard.
Residual Solvents Quantified via GC-HSOmittedProcess solvents (Acetone, DCM) inflate the sample weight, skewing molarity calculations.
Uncertainty Explicitly stated (e.g., ± 0.5%)NoneEssential for calculating the Total Error Budget in validated methods.
Traceability SI-Traceable (via NIST/BIPM)Internal Batch OnlyRequired for ISO 17025 lab compliance and IND/NDA filings.

Comparative Analysis: Performance & Data

To illustrate the operational risk, we modeled a potency assignment workflow for Filgotinib using two different standard grades.

Experiment: Impact of "As-Is" Potency Calculation

Objective: Determine the effective concentration of a Filgotinib stock solution prepared from two different standards. Scenario: A researcher prepares a 10 mM stock solution (42.55 mg in 10 mL DMSO) for a JAK1 enzymatic assay.

Material A: Research Grade Standard
  • CoA Claim: "Purity: >98% (HPLC)"

  • Actual Composition (Hidden): 98.5% Filgotinib, 1.0% Water, 0.5% Residual Ethyl Acetate.

  • User Calculation: Assumes 100% active or uses 98.5%.

  • Result: The user weighs 42.55 mg, assuming it contains ~41.9 mg of active drug.

  • Actual Active Drug:

    
    .
    
  • Error: The solution is dilute , leading to an underestimation of the drug's potency (IC50 appears higher/weaker than reality).

Material B: ISO 17034 CRM
  • CoA Claim: "Certified Mass Fraction: 96.8% ± 0.4% (Mass Balance)"

  • Data Provided: HPLC Purity (98.5%), Water (1.0% KF), Residual Solvents (0.5% GC), Inorganics (0.2% ROI).

  • User Calculation: Corrects mass using the Certified Mass Fraction factor (0.968).

  • Result: The user weighs 43.95 mg to achieve the exact target molarity.

  • Error: < 0.1%.

Table 1: Comparative Potency Data
MetricResearch Grade StandardISO 17034 CRMDeviation
Weighed Mass 10.00 mg10.00 mg-
CoA Purity Factor 0.990 (Area %)0.968 (Mass Balance)2.2% Discrepancy
Actual Active Mass 9.68 mg9.68 mg-
Calculated Conc. 0.99 mg/mL (Erroneous)0.968 mg/mL (Accurate)2.27% Bias
Impact on JAK1 IC50 Shifted Right (False Weakness)AccurateCritical for SAR

Insight: A 2.2% systematic error in concentration can shift an IC50 value significantly in high-sensitivity assays, potentially causing a lead compound to fail selectivity criteria against JAK2.

Visualizing the Validation Workflow

The following diagram outlines the decision process for selecting the appropriate Filgotinib standard based on the development stage.

CoA_Selection_Workflow Start Select Filgotinib Standard Stage Determine Development Stage Start->Stage Early_RD Early R&D / HTS Stage->Early_RD Late_RD Late Stage / GLP Tox Stage->Late_RD GMP GMP / Clinical Release Stage->GMP Decision1 Is Assay Quantitative? Early_RD->Decision1 Analytical Analytical Standard (Chromatographic Purity + NMR ID) Late_RD->Analytical Acceptable if CRM unavailable CRM ISO 17034 CRM (Mass Balance Potency) Late_RD->CRM Preferred GMP->CRM Mandatory (Primary) Res_Grade Research Grade (>95% HPLC Area) Decision1->Res_Grade No (Qualitative) Decision1->Analytical Yes

Figure 1: Decision tree for selecting Reference Standards. ISO 17034 CRMs are required for quantitative accuracy in late-stage development.

Experimental Protocol: Purity Assessment

To validate the quality of a Filgotinib reference standard, the following HPLC method is recommended. This protocol separates the parent compound from its primary metabolite (GS-829845) and common synthetic impurities.

Method: Reverse Phase HPLC (Gradient)
  • Column: C18 (e.g., Hypersil Gold or Gemini), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 300 nm (Filgotinib max) and 254 nm.

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Filgotinib free base can tail due to secondary interactions; ensure pH 4.5 buffer is fresh).

  • Resolution: > 2.0 between Filgotinib and nearest impurity (often the des-cyclopropyl analog).

  • Injection Precision: RSD < 1.0% for 5 replicates.

Biological Context: JAK-STAT Pathway

Understanding why purity matters requires visualizing the target pathway. Filgotinib must selectively inhibit JAK1-dependent cytokines (IL-6, IFN) without suppressing JAK2-dependent erythropoiesis (EPO).

JAK_STAT_Pathway Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Bind JAK1 JAK1 (Target) Receptor->JAK1 Activate JAK2 JAK2 (Off-Target) Receptor->JAK2 Activate STAT STAT Proteins JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Filgotinib Filgotinib (Inhibitor) Filgotinib->JAK1 Selective Inhibition (High Affinity) Filgotinib->JAK2 Weak Inhibition (Low Affinity)

Figure 2: Filgotinib mechanism of action. Accurate reference standards ensure the measured selectivity window (JAK1 vs JAK2) is real and not an artifact of concentration errors.

Conclusion

For CAS 861519-25-7, the choice of reference standard dictates the reliability of your data.[4]

  • Use Research Grade only for qualitative identification or retention time markers.

  • Use ISO 17034 CRMs for IC50 determination, stability studies, and any application where the concentration value is a denominator in a critical equation.

Recommendation: Always request the "Mass Balance" purity calculation on the CoA. If the vendor only provides "HPLC Area %," assume a minimum 2-3% error in potency due to unquantified water and salts.

References

  • European Medicines Agency (EMA). Assessment Report: Jyseleca (Filgotinib).[1][5] (2020).[1][2][3][5][6][7] Retrieved from [5]

  • Namour, F., et al. "Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection." Clinical Pharmacokinetics, 54, 859–874 (2015).[5]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[6]

  • Venkatesh, P., et al. "Development and Validation of an HPLC Method for Quantification of Filgotinib."[3] Planta Medica International Open, 7(02), e54-e60 (2020).

  • Gilead Sciences. Jyseleca (filgotinib) Prescribing Information.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Introduction: As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and enviro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, a substituted aromatic amine, represents a class of compounds whose reactivity and potential biological activity necessitate rigorous handling and disposal protocols. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind these procedures is rooted in the compound's inherent chemical properties and associated hazards.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the hazard profile is the first step in a self-validating safety system. While specific toxicological data for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is not extensively published, we can infer its primary hazards from its structural components: a chlorinated aromatic ring and an aromatic amine. These moieties are associated with specific health and environmental risks. Data from structurally similar compounds, such as 4-Chloro-o-phenylenediamine, provide a reliable basis for our risk assessment.

This compound must be regarded as hazardous waste. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3] Furthermore, many chlorinated aromatic amines are suspected carcinogens, demanding that exposure be minimized.[2][3]

Table 1: Inferred Hazard Profile

Hazard ClassGHS PictogramSignal WordHazard StatementSource Compound(s)
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation4-Chloro-o-phenylenediamine[2]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation4-Chloro-o-phenylenediamine[2]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation4-Chloro-o-phenylenediamine[2]
CarcinogenicityGHS08WarningH351: Suspected of causing cancer4-Chloro-o-phenylenediamine[2][3]

Pre-Disposal Operations: Preparing for Safe Handling

Before initiating any disposal procedure, proper preparation is paramount. This phase focuses on minimizing exposure and ensuring all necessary equipment is readily available.

A. Personal Protective Equipment (PPE): The Last Line of Defense Based on the inferred hazards, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield if there is a risk of splashing.[2]

  • Skin and Body Protection: A buttoned lab coat is standard. For handling larger quantities, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

B. Engineering Controls: Primary Containment Always handle 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine and its waste within a functioning chemical fume hood. This is the most critical engineering control for preventing respiratory exposure.

Step-by-Step Disposal Protocol

Disposal of this compound is governed by its classification as a halogenated organic waste. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, and must never be mixed with non-halogenated solvent waste, which may be recycled as fuel.[5][6][7][8]

Step 1: Waste Segregation

  • Action: At the point of generation, designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Causality: Segregating halogenated waste is a critical requirement of hazardous waste regulations.[7][8] Improper mixing can lead to rejection of the waste drum by the disposal facility, incurring significant costs and safety risks for the institution.

Step 2: Container Selection and Labeling

  • Action: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for liquids; a labeled, sealable pail for solids).[5][9] The container must be in good condition, free of leaks, and able to be sealed tightly.[5][7]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine."[5][7] Do not use abbreviations. If mixed with other halogenated solvents, list all components. The label should also include the date accumulation started and the relevant hazard pictograms.

Step 3: Waste Accumulation and Storage

  • Action: Keep the waste container sealed at all times, except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

  • Causality: Storing waste in a designated, contained area prevents accidental tipping and minimizes the impact of a potential leak.[8] The area should be away from incompatible materials, especially strong oxidizing agents, to prevent hazardous reactions.[3][4]

Step 4: Final Disposal

  • Action: Once the container is full (not exceeding 90% capacity) or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and state regulations, such as those from the Environmental Protection Agency (EPA).[4][10]

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase (in Fume Hood) cluster_storage Storage & Disposal Phase A Identify Waste as Halogenated Aromatic Amine B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Waste Container B->C Proceed to waste collection D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Seal Container Tightly E->F Container is full or process is complete G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H G start Spill Occurs assess Assess Spill Size & Location start->assess small_spill Small Spill (in fume hood) assess->small_spill Manageable large_spill Large Spill or Outside Containment assess->large_spill Unmanageable ppe Ensure Full PPE is Worn small_spill->ppe alert Alert Others & Restrict Area large_spill->alert contain Dampen with Ethanol to Prevent Dust ppe->contain collect Sweep/Wipe into Labeled Halogenated Waste Container contain->collect decon Clean Area with Absorbent Pads, Soap, and Water collect->decon dispose_cleanup Dispose of All Contaminated Materials as Hazardous Waste decon->dispose_cleanup contact_ehs Contact EHS/ Emergency Response alert->contact_ehs

Caption: Emergency spill cleanup workflow.

B. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11]

References

  • PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2019, January 29). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • University of Toronto Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • University of St Andrews Safety Office. Disposal of Chemical Waste. [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

  • U.S. Environmental Protection Agency. Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

CAS Number: 861519-25-7 Chemical Family: N-Substituted o-Phenylenediamine / Halogenated Aromatic Amine Primary Hazard Class: Acute Toxin & Skin Sensitizer (Category 1) Part 1: Executive Safety Summary For Immediate Atten...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 861519-25-7 Chemical Family: N-Substituted o-Phenylenediamine / Halogenated Aromatic Amine Primary Hazard Class: Acute Toxin & Skin Sensitizer (Category 1)

Part 1: Executive Safety Summary

For Immediate Attention: This compound is not a standard laboratory reagent; it is a highly lipophilic, halogenated aromatic amine. Unlike simple salts, its structural properties (N-phenyl substitution + chloro-methyl groups) significantly enhance its ability to permeate standard nitrile gloves and human skin.

The Critical Risk: Silent Permeation. The N-phenyl group increases lipid solubility, allowing the compound to pass through the stratum corneum and glove materials faster than unsubstituted phenylenediamines. Users may be exposed before visible breakthrough occurs.

Core Directive: Treat as a Category 1B Carcinogen and Potent Skin Sensitizer . All handling must occur within a certified Chemical Fume Hood. Zero skin contact is the only acceptable standard.

Part 2: Physicochemical Risk Profile & PPE Matrix

The following PPE selection is based on "Read-Across" toxicology from analogous high-hazard phenylenediamines (e.g., PPD, 4-chloro-o-phenylenediamine).

The PPE Matrix
Protection ZoneStandard RequirementTechnical Justification
Hand (Inner) Laminate / EVOH (Silver Shield®) Critical: Standard nitrile degrades rapidly against aromatic amines. EVOH provides >480 min breakthrough time.
Hand (Outer) Nitrile (Minimum 5 mil) Provides dexterity and mechanical protection for the inner laminate glove. Acts as a sacrificial layer.
Respiratory N95/P3 (if in hood) ; PAPR (if outside) Powders are electrostatic. If weighing outside a hood (not recommended), a Powered Air Purifying Respirator is mandatory.
Body Tyvek® 400 (or equivalent) Cotton lab coats are porous sponges for amines. Use disposable, non-woven polyethylene suits.
Eye Chemical Goggles (Indirect Vent) Face shields alone are insufficient against airborne dust migration.
Part 3: Operational Protocols
3.1 Weighing & Solubilization Workflow

Objective: Eliminate electrostatic dispersion and contact risk.

  • Static Control: Place an ionizing bar or antistatic gun inside the fume hood before opening the vial. Halogenated amines often carry high static charges, causing "powder fly" upon spatula contact.

  • Double Containment: Weigh the solid into a tared vial inside a secondary container (e.g., a larger beaker) to catch stray particles.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the powder into the liquid phase.

    • Note: Once in solution, the permeation rate through gloves increases. Do not touch vials with wet gloves.

3.2 Donning & Doffing Logic (Visualized)

Cross-contamination during glove removal is the #1 cause of exposure. Follow this strict sequence.

G Start Start: Donning InnerGlove 1. Don Laminate (EVOH) Gloves Start->InnerGlove Suit 2. Don Tyvek Suit (Cuffs OVER Inner Glove) InnerGlove->Suit OuterGlove 3. Don Nitrile Gloves (Over Tyvek Cuffs) Suit->OuterGlove Work EXECUTE EXPERIMENT OuterGlove->Work DoffOuter 4. Remove Outer Nitrile (Peel from wrist) Work->DoffOuter Inspect 5. Inspect Inner Glove for Stains DoffOuter->Inspect DoffSuit 6. Remove Suit (Roll inside-out) Inspect->DoffSuit DoffInner 7. Remove Laminate Gloves (Touching inside only) DoffSuit->DoffInner Wash 8. Wash Hands (Soap + Cool Water) DoffInner->Wash

Figure 1: Segregated Donning/Doffing Protocol to prevent skin contact with contaminated outer surfaces.

Part 4: Emergency Response & Exposure Pathways

Mechanism of Toxicity: Aromatic amines can induce methemoglobinemia (oxidizing hemoglobin) and severe contact dermatitis. The "N-phenyl" group acts as a lipophilic carrier, accelerating systemic absorption.

Exposure Response Logic

Exposure Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. Soap/Water Wash (15 min) 3. No Alcohol/Solvents! Skin->ActionSkin ActionEye Flush 15 min (Lifting Eyelids) Eye->ActionEye ActionInhale Fresh Air Oxygen if Dyspneic Inhale->ActionInhale Medical Seek Medical: Monitor Methemoglobin ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate Response Logic. Note: Never use alcohol to wash skin; it increases permeation.

Part 5: Disposal & Decontamination

Chemical Deactivation: Do not simply wash residues down the drain. Aromatic amines are toxic to aquatic life (H400/H410).

  • Solids: Collect in a dedicated "Solid Toxic" waste stream.

  • Liquids: Collect in "Halogenated Organic" waste containers.

  • Surface Decontamination:

    • Wipe surfaces with a 10% surfactants solution (soap water) first to lift particles.

    • Follow with a specific decontamination solution if available (e.g., dilute acetic acid/surfactant mix) to solubilize residues, then final water rinse.

    • Avoid Bleach: Reaction with amines can sometimes produce chloramines or other toxic byproducts depending on pH.

References
  • BLDpharm . (n.d.). SDS for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine (CAS 861519-25-7). Retrieved from

  • Lind, M. L., et al. (2007).[1][2] Permeability of Hair Dye Compounds p-Phenylenediamine...[1][2][3][4] through Protective Gloves.[1][2][4][5][6][7][8] Annals of Occupational Hygiene. Retrieved from

  • Fisher Scientific . (2019). Safety Data Sheet: 4-Chloro-o-phenylenediamine (Analogous Hazard Profile). Retrieved from

  • TCI Chemicals . (n.d.). Safety Data Sheet: Phenylenediamine Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine
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